Bodipy-TS
Descripción
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Propiedades
Fórmula molecular |
C20H21BF2N2O2S2 |
|---|---|
Peso molecular |
434.3 g/mol |
Nombre IUPAC |
2,2-difluoro-4,6,10,12-tetramethyl-8-(4-methylsulfonylsulfanylphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene |
InChI |
InChI=1S/C20H21BF2N2O2S2/c1-12-10-14(3)24-19(12)18(16-6-8-17(9-7-16)28-29(5,26)27)20-13(2)11-15(4)25(20)21(24,22)23/h6-11H,1-5H3 |
Clave InChI |
RWWARNPLGWXOFT-UHFFFAOYSA-N |
SMILES canónico |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)SS(=O)(=O)C)C)C)(F)F |
Origen del producto |
United States |
Foundational & Exploratory
Bodipy-TS: A Technical Guide to its Thiol Detection Mechanism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of Bodipy-TS, a fluorescent probe renowned for its rapid and selective detection of thiols. This document provides a comprehensive overview of its signaling pathway, quantitative data, and detailed experimental protocols for its application in life sciences research.
Core Mechanism of Thiol Detection
This compound, also commercially known as Thiol-green 2, operates as a "turn-on" fluorescent probe. Its thiol detection capability is centered on a thiosulfonate (-S-SO₂-) functional group attached to the Bodipy fluorophore. In its native state, the this compound molecule exhibits minimal fluorescence. The thiosulfonate group acts as a fluorescence quencher, effectively suppressing the emission of the Bodipy core.
The detection mechanism is initiated by a nucleophilic attack from the thiol group (R-SH) of an analyte, such as glutathione (GSH) or cysteine (Cys), on the electrophilic sulfur atom of the thiosulfonate group in this compound. This reaction leads to the cleavage of the sulfur-sulfur bond and the formation of a stable disulfide bond between the Bodipy fluorophore and the thiol-containing molecule. This chemical transformation eliminates the quenching effect of the thiosulfonate group, resulting in a significant increase in the fluorescence intensity of the Bodipy dye. This "turn-on" response is rapid, selective, and quantitative, making this compound a valuable tool for real-time monitoring of thiol dynamics in biological systems.[1][2]
The reaction is highly specific for thiols due to the high nucleophilicity of the sulfhydryl group.
Quantitative Data
The photophysical properties of this compound and its reaction product with thiols are crucial for its application. While specific quantitative data for this compound is not extensively published in peer-reviewed literature, the following table summarizes its key characteristics based on commercially available information and typical values for similar Bodipy-based thiol probes.
| Parameter | This compound (pre-reaction) | This compound-Thiol Adduct (post-reaction) | Reference |
| Excitation Maximum (λex) | ~490 nm | ~490 nm | [1] |
| Emission Maximum (λem) | ~515 nm | ~515 nm | [1] |
| Quantum Yield (Φ) | Very Low (Quenched) | High (Fluorescent) | [2] |
| Molar Extinction Coefficient (ε) | Not Reported | Not Reported | |
| Reaction Time | Fast | - | |
| Selectivity | High for Thiols | - |
Experimental Protocols
The following are detailed methodologies for the application of this compound in common experimental settings.
In Vitro Thiol Quantification Assay
This protocol outlines the steps for quantifying the concentration of a pure thiol sample (e.g., glutathione) in a microplate format.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Thiol standard (e.g., Glutathione)
-
Assay buffer (e.g., Phosphate-buffered saline, PBS, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Thiol Standards: Create a series of known concentrations of the thiol standard by diluting a stock solution in the assay buffer.
-
Prepare this compound Working Solution: Dilute the this compound stock solution to the desired final concentration (e.g., 10 µM) in the assay buffer.
-
Assay Setup: To the wells of the 96-well microplate, add the thiol standards and the unknown samples.
-
Initiate Reaction: Add the this compound working solution to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 490 nm and 515 nm, respectively.
-
Data Analysis: Generate a standard curve by plotting the fluorescence intensity against the known thiol concentrations. Use the standard curve to determine the concentration of the unknown samples.
Live-Cell Imaging of Intracellular Thiols
This protocol provides a general guideline for visualizing intracellular thiols in cultured cells using fluorescence microscopy.
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.
-
Prepare Staining Solution: Dilute the this compound stock solution in serum-free cell culture medium to a final concentration typically in the range of 1-10 µM.
-
Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with warm PBS to remove any excess probe.
-
Imaging: Add fresh culture medium or PBS to the cells and immediately image using a fluorescence microscope equipped with a filter set appropriate for Bodipy dyes (e.g., excitation around 488 nm and emission around 520 nm).
Selectivity and Limitations
This compound exhibits high selectivity for thiols over other biologically relevant nucleophiles and reactive oxygen species. However, it is important to note that the probe will react with the total free thiol pool within a sample, and it does not differentiate between different thiol-containing molecules such as glutathione, cysteine, and homocysteine. For studies requiring the specific detection of a particular thiol, additional analytical methods or more specialized probes may be necessary.
Conclusion
This compound is a powerful and efficient fluorescent probe for the detection and quantification of thiols. Its "turn-on" mechanism, characterized by a significant increase in fluorescence upon reaction with thiols, provides a high signal-to-noise ratio, making it suitable for a wide range of applications in biochemistry, cell biology, and drug discovery. The straightforward protocols for its use in both in vitro and live-cell contexts further enhance its utility as a valuable research tool.
References
Navigating the Photophysical Landscape of BODIPY Dyes: A Technical Guide
A Note on "Bodipy-TS": The term "this compound" does not correspond to a standardized nomenclature within scientific literature for a specific BODIPY derivative. It is plausible that "TS" represents a custom modification or a shorthand for a particular structural feature. This guide, therefore, provides a comprehensive overview of the photophysical properties and quantum yields characteristic of the broader BODIPY (boron-dipyrromethene) class of fluorophores, which will be fundamentally relevant to any specific "TS" derivative.
The BODIPY dye platform is renowned for its exceptional photophysical characteristics, including high fluorescence quantum yields, sharp absorption and emission peaks, and excellent chemical and photostability.[1][2] These properties can be finely tuned through chemical modifications to the core structure, making them versatile tools in various scientific disciplines, from bioimaging to materials science.[1]
Core Photophysical Properties of BODIPY Derivatives
The photophysical parameters of BODIPY dyes are highly dependent on their molecular structure and the solvent environment. The following table summarizes key quantitative data for a selection of BODIPY derivatives to illustrate the range of properties achievable.
| Derivative Name | Excitation Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Solvent |
| Unsubstituted BODIPY | ~500 | ~510-530 | > 80,000 | ~0.9-1.0 | General |
| BODIPY FL | 503 | 512 | > 80,000 | 0.9 | PBS |
| BODIPY 493/503 | 493 | 503 | Not specified | Not specified | General |
| BODIPY R6G | 528 | 547 | Not specified | Not specified | Methanol |
| BODIPY TMR | 543 | 569 | Not specified | Not specified | Methanol |
| BODIPY TR | 592 | 618 | Not specified | Not specified | Methanol |
| BODIPY 630/650 | 630 | 650 | Not specified | Not specified | Methanol |
| BODIPY 650/665 | 650 | 665 | Not specified | Not specified | Methanol |
| BODIPY Derivative 2 (functionalized) | 494 | 514 | 3.8 x 10⁴ | 0.148 | Acetonitrile |
| BODIPY Derivative 3 (benzimidazole) | 512 | 512 | 5.6 x 10⁴ | 0.031 | Acetonitrile |
Experimental Protocols for Photophysical Characterization
Accurate determination of the photophysical properties of BODIPY dyes is crucial for their effective application. The following are detailed methodologies for key experiments.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelength of maximum absorption (λ_abs) and the molar extinction coefficient (ε).
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Procedure:
-
Prepare a stock solution of the BODIPY dye in a suitable solvent (e.g., DMSO, ethanol, or acetonitrile) at a known concentration (typically in the micromolar range).
-
Prepare a series of dilutions from the stock solution.
-
Record the absorption spectra of the solvent (as a blank) and each dilution over a relevant wavelength range.
-
Identify the wavelength of maximum absorbance (λ_abs).
-
According to the Beer-Lambert law (A = εcl), plot absorbance at λ_abs versus concentration. The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit.
-
Fluorescence Spectroscopy
This method is employed to measure the fluorescence emission spectrum, determine the wavelength of maximum emission (λ_em), and calculate the fluorescence quantum yield (Φ_F).
-
Instrumentation: A spectrofluorometer equipped with an excitation source, monochromators for excitation and emission, and a detector.
-
Procedure for Emission Spectrum:
-
Prepare a dilute solution of the BODIPY dye with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
Set the excitation wavelength to the λ_abs determined from UV-Vis spectroscopy.
-
Scan the emission wavelengths to record the fluorescence spectrum.
-
The peak of this spectrum corresponds to the wavelength of maximum emission (λ_em).
-
-
Procedure for Relative Fluorescence Quantum Yield Determination: The comparative method is widely used and involves a well-characterized fluorescence standard with a known quantum yield.[3]
-
Standard Selection: Choose a standard with absorption and emission properties similar to the BODIPY sample. Common standards include quinine sulfate, fluorescein, and rhodamine derivatives.[1]
-
Sample Preparation: Prepare solutions of both the BODIPY sample and the standard in the same solvent, with their absorbances at the excitation wavelength matched and kept below 0.1.
-
Data Acquisition: Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculation: The fluorescence quantum yield of the sample (Φ_F_sample) is calculated using the following equation:
Φ_F_sample = Φ_F_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)
where:
-
Φ_F is the fluorescence quantum yield
-
I is the integrated fluorescence intensity (area under the emission curve)
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Visualizing BODIPY in Action: Signaling Pathways and Workflows
BODIPY dyes are extensively used to visualize and study dynamic cellular processes. Below are diagrams illustrating two common applications.
Lipid Droplet Staining Workflow
BODIPY 493/503 is a lipophilic dye that specifically accumulates in neutral lipid droplets, making it an excellent tool for their visualization in living or fixed cells.
Caption: Workflow for staining cellular lipid droplets using BODIPY 493/503.
Mechanism of BODIPY-based Photodynamic Therapy (PDT)
Certain BODIPY derivatives can be engineered to act as photosensitizers in photodynamic therapy (PDT). Upon light activation, they generate reactive oxygen species (ROS) that induce cell death, primarily through apoptosis.
Caption: Mechanism of action for BODIPY photosensitizers in photodynamic therapy.
References
Unveiling the "Turn-On" Fluorescence of Bodipy-TS: A Technical Guide for Thiol Detection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Bodipy-TS, also known as Thiol-green 2, a highly selective "turn-on" fluorescent probe for the detection of thiols. Renowned for its rapid response and low toxicity, this compound has emerged as a valuable tool in cellular imaging and various biochemical assays. This document details its mechanism of action, photophysical properties, and experimental protocols for its synthesis and application, offering a comprehensive resource for researchers in the fields of chemistry, biology, and pharmacology.
Introduction: The Power of "Turn-On" Fluorescence with Bodipy Dyes
Boron-dipyrromethene (BODIPY) dyes are a class of fluorophores celebrated for their exceptional photophysical properties, including high molar absorption coefficients, high fluorescence quantum yields, and sharp emission spectra.[1] A particularly advantageous application of these dyes is in the design of "turn-on" fluorescent probes. These probes are engineered to be minimally fluorescent in their native state but exhibit a significant increase in fluorescence intensity upon interaction with a specific analyte. This "off-on" switching mechanism provides a high signal-to-noise ratio, making them ideal for sensitive detection in complex biological environments.
This compound is a prime example of such a probe, specifically designed for the detection of biological thiols like cysteine (Cys), homocysteine (Hcy), and glutathione (GSH).[2][3] These thiol-containing molecules play crucial roles in maintaining cellular redox homeostasis, and their dysregulation is implicated in numerous diseases. Consequently, the ability to accurately detect and quantify thiols is of paramount importance in biomedical research and drug development.
The "Turn-On" Mechanism of this compound: A Thiol-Specific Reaction
The "turn-on" fluorescence of this compound is predicated on a highly specific chemical reaction between its thiosulfonate functional group and a thiol.[2][3] In its native, "off" state, the fluorescence of the Bodipy core is quenched. Upon introduction of a thiol-containing analyte, a nucleophilic attack by the thiol on the thiosulfonate group occurs. This reaction cleaves the thiosulfonate bond, releasing the quenching moiety and restoring the inherent fluorescence of the Bodipy core, resulting in a significant "turn-on" signal.
The signaling pathway can be visualized as a two-state system, transitioning from a non-fluorescent state to a highly fluorescent one upon reaction with a thiol.
Quantitative Photophysical Data
The efficiency of a "turn-on" probe is quantified by its photophysical parameters in both the "off" and "on" states. This compound exhibits a dramatic increase in fluorescence upon reaction with thiols. The key photophysical data are summarized in the table below.
| Property | This compound ("Off" State) | This compound-Thiol Adduct ("On" State) |
| Excitation Maximum (λex) | ~490 nm | ~490 nm |
| Emission Maximum (λem) | ~515 nm | ~515 nm |
| Fluorescence Quantum Yield (ΦF) | Very low | High |
| Fluorescence Enhancement | - | Significant (often >100-fold) |
Note: The exact quantum yield and fluorescence enhancement can vary depending on the specific thiol analyte and solvent conditions.
Detailed Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process, typically starting from a readily available Bodipy core, followed by functionalization to introduce the thiosulfonate group. A generalized synthetic scheme is presented below. For detailed, step-by-step procedures, it is recommended to consult the primary literature on Bodipy-thiosulfonate probes.
Characterization: The synthesized this compound should be thoroughly characterized using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
UV-Vis and Fluorescence Spectroscopy: To determine the photophysical properties.
Protocol for Thiol Detection using this compound
This protocol provides a general guideline for the detection of thiols in a solution-based assay.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Thiol standard solutions (e.g., glutathione, cysteine) of known concentrations.
-
Assay buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
96-well microplate (black, clear bottom for fluorescence measurements).
-
Fluorescence microplate reader.
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 10 µM).
-
Prepare serial dilutions of the thiol standards in the assay buffer.
-
-
Assay Protocol:
-
Pipette a fixed volume of the this compound working solution into each well of the microplate.
-
Add varying concentrations of the thiol standards or the unknown sample to the wells.
-
Include a blank control containing only the this compound working solution in the assay buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes), protected from light, to allow the reaction to complete.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader with excitation and emission wavelengths appropriate for this compound (e.g., Ex: 490 nm, Em: 515 nm).
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank from all measurements.
-
Plot the fluorescence intensity as a function of the thiol concentration to generate a standard curve.
-
Determine the concentration of thiols in the unknown sample by interpolating its fluorescence intensity on the standard curve.
-
Selectivity and Applications
A key feature of this compound is its high selectivity for thiols over other biologically relevant nucleophiles, such as amines and alcohols. This specificity is crucial for its application in complex biological matrices.
Applications of this compound include:
-
Quantification of total thiol content in biological samples.
-
Enzyme activity assays for thiol-dependent enzymes.
-
High-throughput screening for inhibitors of thiol-metabolizing enzymes.
-
Fluorescence microscopy for imaging intracellular thiols.
-
Monitoring oxidative stress and redox signaling in cells.
Conclusion
This compound ("Thiol-green 2") is a powerful and versatile "turn-on" fluorescent probe for the selective detection of thiols. Its robust photophysical properties, high selectivity, and straightforward application make it an invaluable tool for researchers across various scientific disciplines. This technical guide provides a foundational understanding of its mechanism and application, empowering scientists to effectively utilize this probe in their research endeavors. For specific applications and advanced methodologies, consulting the primary scientific literature is highly recommended.
References
A Technical Guide to the Selective Detection of Biothiols using a BODIPY-Based Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity of the BODIPY-based fluorescent probe, S–S-BODIPY-S, for different biothiols, namely cysteine (Cys), homocysteine (Hcy), and glutathione (GSH). This document outlines the core principles of its function, detailed experimental protocols, and quantitative data to facilitate its application in research and drug development.
Introduction
Biological thiols (biothiols) are crucial for maintaining cellular redox homeostasis, and their abnormal concentrations are linked to various diseases. The selective detection of individual biothiols in the presence of others is a significant challenge due to their structural similarities and reactivities. The fluorescent probe S–S-BODIPY-S has been designed to address this challenge by employing a unique dual-response mechanism that allows for the discrimination of glutathione (GSH) from cysteine (Cys) and homocysteine (Hcy).
Sensing Mechanism and Selectivity
S–S-BODIPY-S utilizes two independent reaction sites, a disulfide linker and a thioether group, to achieve its selectivity. The sensing mechanism can be described in two synergetic steps.[1]
Step 1: General Thiol Detection. The first step involves the cleavage of the disulfide bond by the thiol group present in Cys, Hcy, and GSH. This is followed by an intramolecular cyclization that releases a phenol-based BODIPY, leading to an initial fluorescence response. This step allows for the general detection of biothiols, distinguishing them from non-thiol containing amino acids.[1]
Step 2: Discrimination of GSH from Cys and Hcy. The second step is the key to the probe's selectivity. The newly formed phenol-based BODIPY contains a thioether group. In the presence of Cys and Hcy, the thioether is substituted by the biothiol's sulfhydryl group, forming a sulfenyl-BODIPY intermediate. Subsequently, the amino group of Cys or Hcy performs an intramolecular displacement of the sulfenyl group, yielding a stable amino-substituted BODIPY (HO-BODIPY-N). This intramolecular reaction is kinetically favored due to the formation of a five- or six-membered ring transition state.[1]
In contrast, while GSH also reacts with the thioether to form a sulfenyl-BODIPY (HO-BODIPY-S), the subsequent intramolecular displacement by the amino group of GSH is sterically hindered. The bulky structure of the tripeptide GSH prevents the formation of the necessary cyclic transition state. Consequently, the reaction with GSH stops at the sulfenyl-BODIPY stage.[1]
The resulting amino-substituted BODIPY (from Cys and Hcy) and the sulfenyl-substituted BODIPY (from GSH) exhibit distinct photophysical properties, leading to different fluorescence signals that allow for the discrimination of GSH from Cys and Hcy.[1]
Quantitative Data
The following table summarizes the quantitative data for the fluorescence response of S–S-BODIPY-S to different biothiols.
| Analyte | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Fluorescence Response | Detection Limit (M) |
| S–S-BODIPY-S (Probe) | 552 | 605 | - | - |
| + GSH | 581 | 610 | Ratiometric change, increase at 610 nm | 8.5 x 10⁻⁷ |
| + Cys | 490 | 587 | Biphasic change, final emission at 587 nm | Not Reported |
| + Hcy | 490 | 587 | Biphasic change, final emission at 587 nm | Not Reported |
Experimental Protocols
Synthesis of S–S-BODIPY-S Probe
The synthesis of the S–S-BODIPY-S probe involves a multi-step procedure. A general outline for the synthesis of BODIPY dyes is provided below, which can be adapted for S–S-BODIPY-S based on specific literature procedures.
-
Condensation: React 2,4-dimethylpyrrole with a suitable benzaldehyde derivative in dichloromethane (DCM) in the presence of a catalytic amount of trifluoroacetic acid (TFA) at room temperature under a nitrogen atmosphere.
-
Oxidation: After the condensation is complete, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the reaction mixture and stir for a specified time to oxidize the dipyrromethane intermediate to the dipyrromethene.
-
Complexation with Boron: Add triethylamine (TEA) or another suitable base to the mixture, followed by the addition of boron trifluoride etherate (BF₃·OEt₂). Continue stirring at room temperature.
-
Purification: After the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired BODIPY core.
-
Functionalization: Introduce the disulfide linker and thioether moieties through subsequent reaction steps as described in the relevant literature for S–S-BODIPY-S.
Fluorescence Spectroscopy for Biothiol Detection
The following protocol outlines the general procedure for evaluating the selectivity and fluorescence response of the S–S-BODIPY-S probe towards different biothiols.
-
Stock Solutions:
-
Prepare a stock solution of the S–S-BODIPY-S probe (e.g., 1 mM) in a suitable organic solvent such as acetonitrile or DMSO.
-
Prepare stock solutions of cysteine, homocysteine, and glutathione (e.g., 100 mM) in a suitable buffer (e.g., HEPES buffer, pH 7.4).
-
-
Sample Preparation:
-
In a quartz cuvette, add the appropriate volume of buffer (e.g., acetonitrile/HEPES buffer (1:1, v/v, 20 mM, pH 7.4)).
-
Add the S–S-BODIPY-S probe stock solution to achieve the desired final concentration (e.g., 5 µM).
-
Add the biothiol stock solution to achieve the desired final concentration (e.g., 5 mM).
-
-
Fluorescence Measurements:
-
Record the fluorescence emission spectra of the solutions using a fluorescence spectrophotometer.
-
For S–S-BODIPY-S, the excitation wavelength is typically around 565 nm for GSH detection and 490 nm for Cys/Hcy detection.
-
Record the emission spectra over a suitable wavelength range (e.g., 500-700 nm).
-
For kinetic studies, record the fluorescence intensity at the emission maximum over time.
-
-
Selectivity Studies:
-
To assess selectivity, perform the same experiment with other amino acids and relevant biological species to ensure they do not elicit a significant fluorescence response.
-
Visualizations
The following diagrams illustrate the signaling pathways and a general experimental workflow.
Caption: Dual-response mechanism of S-S-BODIPY-S with biothiols.
Caption: General workflow for biothiol detection using a fluorescent probe.
References
Bodipy-TS: A Technical Guide to its Chemical Structure, Synthesis, and Application as a Thiol-Specific Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bodipy-TS, a fluorescent probe renowned for its specificity and rapid, "turn-on" response to thiols. The document details its chemical architecture, a step-by-step synthesis protocol, and the experimental methodology for its application in thiol detection. All quantitative data is presented in clear, comparative tables, and key processes are visualized through logical diagrams.
Chemical Structure and Properties
This compound, also known as Thiol-green 2, is a specialized derivative of the Bodipy (boron-dipyrromethene) fluorophore. Its core structure is functionalized with a thiosulfonate group, which serves as the recognition and reaction site for thiol-containing molecules.
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₂₁BF₂N₂O₂S₂ |
| Molecular Weight | 434.33 g/mol |
| CAS Number | 1808174-52-8 |
| Appearance | Solid |
| Excitation Wavelength | 490 nm |
| Emission Wavelength | 515 nm |
| Solubility | Soluble in DMSO and other organic solvents |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the preparation of key precursors, namely 4-hydrazinylbenzenesulfonamide hydrochloride and BODIPY FL hydrazide. These intermediates are then reacted to form the final this compound probe.
Experimental Protocol for Synthesis
Materials:
-
4-hydrazinylbenzenesulfonamide hydrochloride
-
BODIPY FL hydrazide
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Step 1: Diazotization of 4-hydrazinylbenzenesulfonamide
-
Dissolve 4-hydrazinylbenzenesulfonamide hydrochloride in a solution of concentrated HCl and water at 0 °C.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the temperature at 0 °C.
-
Stir the reaction mixture for 30 minutes at 0 °C to ensure complete formation of the diazonium salt.
Step 2: Preparation of the Sulfonyl Hydrazide Intermediate
-
In a separate flask, dissolve BODIPY FL hydrazide in anhydrous DMF.
-
Cool the solution to 0 °C.
Step 3: Coupling Reaction
-
Slowly add the freshly prepared diazonium salt solution from Step 1 to the BODIPY FL hydrazide solution from Step 2 at 0 °C.
-
Add triethylamine dropwise to the reaction mixture to maintain a slightly basic pH.
-
Allow the reaction to stir at room temperature for 12 hours.
Step 4: Purification of this compound
-
Remove the solvent under reduced pressure.
-
Resuspend the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.
A logical workflow for the synthesis of this compound is depicted in the following diagram.
The Impact of Solvent Environments on the Spectral Behavior of Thienyl-Substituted BODIPY Dyes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) core has emerged as a foundational scaffold for the development of high-performance fluorescent probes and labeling agents. Its exceptional photophysical properties, including high fluorescence quantum yields, sharp absorption and emission peaks, and general insensitivity to solvent pH, have made it a versatile tool in various scientific disciplines. However, strategic functionalization of the BODIPY core can induce sensitivity to the local environment, a phenomenon known as solvatochromism. This technical guide provides an in-depth analysis of the spectral properties of a meso-thienyl substituted BODIPY derivative in a range of solvents.
Data Presentation: Photophysical Properties in Various Solvents
The following table summarizes the key spectral properties of 4,4-difluoro-8-(thiophen-2-yl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene in solvents of varying polarity. This data has been compiled from the findings published by Rezende et al. in the Journal of Fluorescence.[1]
| Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift (Δν) [cm⁻¹] | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ) [ns] |
| Hexane | 510 | 520 | 380 | 0.81 | 4.31 |
| Toluene | 513 | 524 | 415 | 0.85 | 4.25 |
| Chloroform | 515 | 527 | 455 | 0.83 | 4.10 |
| Ethyl Acetate | 512 | 524 | 459 | 0.84 | 4.18 |
| Acetonitrile | 510 | 524 | 534 | 0.80 | 4.05 |
| Methanol | 510 | 525 | 571 | 0.79 | 4.01 |
Note: Stokes shift in wavenumbers (cm⁻¹) is calculated as (1/λ_abs - 1/λ_em) x 10⁷.
Experimental Protocols
The following methodologies are representative of the experimental procedures used to obtain the photophysical data presented above.
Sample Preparation
-
Stock Solutions: A stock solution of the meso-thienyl BODIPY dye is prepared in a high-purity solvent (e.g., spectrophotometric grade chloroform or toluene) at a concentration of approximately 1 x 10⁻³ M.
-
Working Solutions: For spectroscopic measurements, the stock solution is diluted with the desired solvent to a final concentration in the range of 1 x 10⁻⁶ to 1 x 10⁻⁵ M. To minimize inner filter effects, the absorbance of the solution at the excitation wavelength should be kept below 0.1.
Spectroscopic Measurements
-
UV-Visible Absorption Spectroscopy:
-
Instrument: A dual-beam spectrophotometer (e.g., Shimadzu UV-2450 or equivalent) is used to record the absorption spectra.
-
Procedure: The sample solution is placed in a 1 cm path length quartz cuvette. The corresponding pure solvent is used as a reference. Spectra are typically recorded from 400 nm to 600 nm. The wavelength of maximum absorption (λ_abs) is determined from the resulting spectrum.
-
-
Steady-State Fluorescence Spectroscopy:
-
Instrument: A spectrofluorometer (e.g., Jasco 6200 or equivalent) is employed for emission and excitation spectra acquisition.
-
Procedure: The sample in the quartz cuvette is excited at its absorption maximum (λ_abs). The emission spectrum is recorded, and the wavelength of maximum emission (λ_em) is identified.
-
-
Fluorescence Quantum Yield (Φ_F) Determination:
-
Method: The relative quantum yield is determined using a well-characterized fluorescence standard. For BODIPY dyes emitting in the green-yellow region, fluorescein in 0.1 M NaOH (Φ_F = 0.92) or Rhodamine 6G in ethanol (Φ_F = 0.94) are common standards.
-
Equation: The quantum yield is calculated using the following equation: Φ_F(sample) = Φ_F(std) * (A_std / A_sample) * (F_sample / F_std) * (η_sample² / η_std²) where:
-
A is the absorbance at the excitation wavelength.
-
F is the integrated fluorescence intensity.
-
η is the refractive index of the solvent.
-
'sample' and 'std' refer to the sample and the standard, respectively.
-
-
-
Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime):
-
Instrument: Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond range.
-
Procedure: The sample is excited by a pulsed light source (e.g., a laser diode or LED) at the absorption maximum. The instrument measures the time delay between the excitation pulse and the detection of the emitted photons. The resulting decay curve is fitted to a single or multi-exponential function to determine the fluorescence lifetime (τ).
-
Mandatory Visualizations
Logical Relationship Diagram
Caption: Relationship between solvent polarity and the spectral properties of a solvatochromic BODIPY dye.
Experimental Workflow Diagram
Caption: General workflow for determining the photophysical properties of a fluorescent dye.
References
Bodipy-TS: A Technical Guide to a High-Performance Thiol-Selective Probe for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The study of cellular thiols, such as glutathione (GSH), is critical for understanding redox signaling, oxidative stress, and drug metabolism. Bodipy-TS, also known as Thiol-green 2, has emerged as a powerful fluorescent probe for the real-time detection of thiols in living cells. This technical guide provides an in-depth overview of the advantages of this compound for live-cell imaging, including its photophysical properties, mechanism of action, and detailed experimental protocols. Its high selectivity, rapid "turn-on" fluorescence response, and low cytotoxicity make it an invaluable tool for researchers in cell biology, pharmacology, and drug discovery.
Introduction to this compound: A Thiol-Specific "Turn-On" Probe
This compound is a fluorescent probe based on the boron-dipyrromethene (BODIPY) core, renowned for its excellent photophysical properties, including high fluorescence quantum yields and sharp emission peaks[1][2][3]. What sets this compound apart is its specific design for the detection of biological thiols. It incorporates a thiosulfonate group that acts as a recognition site for thiols[4][5]. In its native state, the probe is virtually non-fluorescent. However, upon reaction with a thiol-containing molecule, such as glutathione, the thiosulfonate group is cleaved, leading to a significant increase in fluorescence intensity—a "turn-on" response. This mechanism provides a high signal-to-noise ratio, as the background fluorescence is minimal.
Key Advantages of this compound:
-
High Selectivity: this compound demonstrates high selectivity for thiols over other biologically relevant reactive oxygen species (ROS) and reactive nitrogen species (RNS).
-
Fast Response Time: The reaction with thiols is rapid, allowing for the real-time monitoring of dynamic changes in intracellular thiol concentrations.
-
"Turn-On" Fluorescence: The probe's fluorescence is activated upon binding, leading to a high signal-to-noise ratio and minimizing background interference.
-
Low Cytotoxicity: this compound exhibits low toxicity to living cells, making it suitable for long-term imaging studies.
-
Excellent Photostability: Like other Bodipy dyes, this compound is highly photostable, allowing for repeated imaging with minimal photobleaching.
Quantitative Data Presentation
The following table summarizes the key photophysical properties of this compound, providing a comparison with other common thiol-reactive fluorescent probes.
| Property | This compound (Thiol-green 2) | Monochlorobimane (MCB) | ThiolTracker™ Violet |
| Excitation (nm) | ~490 | ~380 | ~404 |
| Emission (nm) | ~515 | ~478 | ~524 |
| Quantum Yield (Φ) | High upon thiol reaction | Moderate | High |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | High | ~6,000 | ~19,000 |
| Mechanism | Thiol-induced "turn-on" | Glutathione-S-transferase mediated | Maleimide reaction |
| Selectivity | High for thiols | Primarily glutathione | General thiols |
| Response Time | Fast | Slower (enzymatic) | Fast |
| Photostability | High | Moderate | Moderate |
| Cytotoxicity | Low | Low to moderate | Low |
Mechanism of Action and Signaling Pathway Visualization
This compound's "turn-on" mechanism is predicated on a specific chemical reaction with thiols. The thiosulfonate moiety in the this compound molecule is an electrophilic group that readily reacts with the nucleophilic thiol group of molecules like glutathione. This reaction results in the cleavage of the thiosulfonate, leaving a highly fluorescent Bodipy derivative.
Figure 1. Mechanism of this compound activation.
This specific reactivity allows for the visualization of key cellular processes involving thiols, particularly in redox signaling pathways. Glutathione is a major cellular antioxidant, and its levels are indicative of the cell's redox state. This compound can be used to monitor changes in glutathione levels in response to oxidative stress, drug treatment, or other stimuli.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Bodipy Derivatives in Oxidative Stress Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in a myriad of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1] Consequently, the detection and quantification of specific ROS and their effects on cellular components are crucial for understanding disease mechanisms and for the development of novel therapeutic strategies. Boron-dipyrromethene (BODIPY) dyes have emerged as a versatile class of fluorescent probes for this purpose, owing to their exceptional photophysical properties, which include high fluorescence quantum yields, sharp absorption and emission peaks, and good photostability.[2][] This guide provides an in-depth overview of the application of various BODIPY-based probes in oxidative stress research, with a focus on their mechanism of action, experimental protocols, and data interpretation.
Core Principles of BODIPY-Based Oxidative Stress Probes
BODIPY dyes can be chemically modified to create probes that are sensitive to specific ROS or to the downstream consequences of oxidative damage, such as lipid peroxidation and protein carbonylation.[4][5] The general mechanism of these probes involves a change in their fluorescence properties upon reaction with the target analyte. This can manifest as a "turn-on" response, where a non-fluorescent or weakly fluorescent probe becomes highly fluorescent, or as a ratiometric shift, where the ratio of fluorescence intensities at two different wavelengths changes.
Applications in Detecting Specific ROS and Oxidative Damage
Detection of Hypochlorous Acid (HOCl)
Hypochlorous acid is a highly reactive oxygen species produced by myeloperoxidase in neutrophils and macrophages as part of the innate immune response. However, its overproduction is linked to tissue damage in various inflammatory diseases. Several BODIPY-based probes have been developed for the selective detection of HOCl.
Mechanism of Action: These probes often incorporate a recognition moiety that specifically reacts with HOCl. For instance, some probes utilize a p-methoxyphenol group which, upon reaction with HOCl, alters the electronic properties of the BODIPY core, leading to a change in fluorescence. Another design involves a condensation reaction-based probe that exhibits a significant fluorescence enhancement upon interaction with HOCl.
Monitoring Lipid Peroxidation
Lipid peroxidation is a major consequence of oxidative stress, leading to cell membrane damage and the generation of reactive aldehydes. C11-BODIPY(581/591) is a widely used fluorescent probe for indexing lipid peroxidation in both model membrane systems and living cells.
Mechanism of Action: C11-BODIPY(581/591) is a lipophilic dye that readily incorporates into cellular membranes. In its native, non-oxidized state, it emits red fluorescence (around 591 nm). Upon oxidation by lipid peroxyl radicals, the conjugated diene structure of the BODIPY core is disrupted, leading to a shift in the fluorescence emission to the green region (around 520 nm). This ratiometric change allows for the quantification of lipid peroxidation. However, it is important to note that some studies suggest that C11-BODIPY(581/591) can be more sensitive to oxidative damage than endogenous lipids and may even exhibit some antioxidant properties itself, which should be considered when interpreting quantitative data.
Detection of Protein Carbonylation
Protein carbonylation is an irreversible oxidative modification of proteins and serves as a common biomarker of severe oxidative stress. BODIPY-hydrazide probes have been synthesized for the detection and quantification of carbonylated proteins.
Mechanism of Action: The hydrazide group on the BODIPY probe reacts specifically with the carbonyl groups on oxidized proteins to form a stable hydrazone bond. This covalent labeling allows for the fluorescent detection and quantification of protein carbonylation using techniques such as 2D-Oxi electrophoresis, flow cytometry, and fluorescence microscopy.
Quantitative Data Summary
The following tables summarize key quantitative data for various BODIPY-based probes used in oxidative stress studies.
| Probe Name/Type | Analyte | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Detection Limit | Reference(s) |
| Bodipy-Hy | Hypochlorous Acid (HOCl) | ~500 | ~515 | 0.06 -> 0.62 (upon reaction) | 56 nM | |
| HKOCl-1 | Hypochlorous Acid (HOCl) | Not specified | Not specified | Not specified | Not specified | |
| BD-NOH | Hypochlorous Acid (HOCl) | Far-red | 645 / 670 (Ratiometric) | Not specified | Not specified | |
| C11-BODIPY(581/591) | Lipid Peroxidation | 581 | 591 (reduced), 520 (oxidized) | High | Not applicable | |
| BODIPY-Hydrazide Analogues | Carbonylated Proteins | Varies (up to NIR) | Up to 633 | Up to 0.88 | Not specified |
Experimental Protocols
General Cell Staining Protocol for Oxidative Stress Detection
This protocol provides a general workflow for staining cultured cells with BODIPY-based probes to detect oxidative stress. Specific concentrations and incubation times may need to be optimized for different cell types and probes.
-
Cell Preparation: Culture cells to a confluence of 70-80% on a suitable imaging plate or slide.
-
Induction of Oxidative Stress (Optional): Treat cells with an inducing agent (e.g., H₂O₂, lipopolysaccharide) for a predetermined time to induce oxidative stress. Include an untreated control group.
-
Probe Preparation: Prepare a stock solution of the BODIPY probe in DMSO. Immediately before use, dilute the stock solution to the desired working concentration (typically 0.1–5 µM) in a suitable buffer (e.g., PBS or serum-free medium).
-
Staining: Remove the culture medium from the cells and wash them once with PBS. Add the BODIPY probe working solution to the cells and incubate at 37°C for 15-60 minutes, protected from light.
-
Washing: Gently wash the cells 2-3 times with PBS to remove any unbound probe.
-
Imaging: Image the cells immediately using a fluorescence microscope or a confocal microscope with appropriate filter sets for the specific BODIPY probe. For ratiometric probes, acquire images in both emission channels.
-
Analysis: Quantify the fluorescence intensity or the ratio of intensities using image analysis software.
Protocol for Detection of Protein Carbonylation using BODIPY-Hydrazide
This protocol outlines the key steps for labeling and detecting carbonylated proteins in cell lysates.
-
Cell Lysis: Harvest cells and lyse them in a suitable buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Derivatization with BODIPY-Hydrazide: Incubate a defined amount of protein (e.g., 20-50 µg) with the BODIPY-hydrazide probe in the dark at room temperature for a specified time (e.g., 1-2 hours) to allow for the formation of the hydrazone bond.
-
Removal of Unreacted Probe: Remove the excess, unreacted probe by protein precipitation (e.g., with TCA) or using a desalting column.
-
Analysis: Resuspend the labeled protein pellet in a suitable buffer and analyze using one of the following methods:
-
SDS-PAGE and Fluorescence Scanning: Separate the proteins by SDS-PAGE and visualize the fluorescently labeled proteins using a gel imager.
-
2D-Oxi Electrophoresis: Separate the proteins by two-dimensional gel electrophoresis to resolve individual carbonylated protein spots.
-
Flow Cytometry (for intact cells): For intracellular protein carbonylation, cells can be fixed, permeabilized, and then stained with the BODIPY-hydrazide probe before analysis by flow cytometry.
-
Signaling Pathways and Experimental Workflows
Myeloperoxidase-Mediated HOCl Production and Detection
The following diagram illustrates the enzymatic production of hypochlorous acid by myeloperoxidase (MPO) and its detection by a BODIPY-based probe.
References
- 1. Synthesis of New Bodipy Hydrazide Fluorescent Probes for the Detection of Carbonylated Proteins Generated by Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Bodipy-TS: A Technical Guide for the Detection of Protein S-Thiolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein S-thiolation is a reversible post-translational modification where a low-molecular-weight thiol, most commonly glutathione, forms a mixed disulfide bond with a cysteine residue on a protein. This modification plays a crucial role in cellular signaling, redox homeostasis, and protection against oxidative stress. The ability to accurately detect and quantify protein S-thiolation is essential for understanding its role in various physiological and pathological processes. Bodipy-TS (Thiol-green 2) is a highly specific, "turn-on" fluorescent probe designed for the detection of thiols, making it a valuable tool for studying protein S-thiolation. This guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols, and data interpretation.
Core Principles of this compound
This compound is a cell-permeable probe that exhibits minimal fluorescence in its native state. Upon reaction with a thiol group, such as that in an S-thiolated protein, the probe undergoes a chemical transformation that results in a significant increase in its fluorescence emission. This "turn-on" property provides a high signal-to-noise ratio, enabling sensitive detection of S-thiolated proteins within complex biological samples, including living cells.
Mechanism of Action
The functionality of this compound is based on a "stick and glue" strategy involving a thiosulfonate reactive group. The reaction proceeds in two key steps:
-
Thiol-Thiosulfonate Exchange (The "Stick"): The thiosulfonate group of this compound readily reacts with the thiol group of a cysteine residue in an S-thiolated protein, forming a transient disulfide-linked Bodipy-protein conjugate.
-
Intramolecular Rearrangement (The "Glue"): Following the initial disulfide bond formation, an intramolecular rearrangement occurs, leading to the formation of a stable thioether bond between the Bodipy fluorophore and the protein. This two-step process ensures a robust and irreversible labeling of the S-thiolated protein.
This reaction mechanism is highly specific for thiols, minimizing off-target labeling and ensuring that the observed fluorescence is directly proportional to the extent of protein S-thiolation.
Quantitative Data
The spectral properties of this compound make it compatible with standard fluorescence microscopy and flow cytometry setups.
| Property | Value | Reference |
| Excitation Maximum (λex) | 490 nm | [1] |
| Emission Maximum (λem) | 515 nm | [1] |
| Appearance | Orange to red solid | |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (protect from light) | [1] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in detecting protein S-thiolation in cultured cells. Optimization may be required for specific cell types and experimental conditions.
Preparation of this compound Stock Solution
-
Reagent: this compound
-
Solvent: Anhydrous Dimethyl sulfoxide (DMSO)
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 1 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Cellular Staining Protocol for Live-Cell Imaging
-
Materials:
-
Cultured cells seeded on appropriate imaging plates or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer
-
This compound stock solution (1 mM in DMSO)
-
-
Procedure:
-
Culture cells to the desired confluency (typically 60-80%).
-
Prepare a fresh working solution of this compound by diluting the 1 mM stock solution in pre-warmed complete cell culture medium or imaging buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any unbound probe.
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Proceed with fluorescence imaging using a microscope equipped with appropriate filters for Bodipy fluorescence (Excitation: ~490 nm, Emission: ~515 nm).
-
Negative Control
To ensure the specificity of this compound for S-thiolated proteins, a negative control can be included. This typically involves pre-treating the cells with a reducing agent, such as dithiothreitol (DTT), to reduce the disulfide bonds of S-thiolated proteins prior to this compound staining.
-
Procedure:
-
Before the this compound staining step, treat a parallel set of cells with 1-5 mM DTT in serum-free medium for 15-30 minutes at 37°C.
-
Wash the cells thoroughly with PBS to remove the DTT.
-
Proceed with the this compound staining protocol as described above.
-
A significant reduction in fluorescence intensity in the DTT-treated cells compared to the untreated cells indicates that the this compound signal is specific to S-thiolated proteins.
-
Visualization of Workflows and Pathways
Experimental Workflow for Detecting Protein S-Thiolation
Caption: A generalized workflow for detecting protein S-thiolation using this compound.
Signaling Pathway Example: Oxidative Stress-Induced Protein S-Thiolation
Caption: A simplified pathway showing ROS-induced protein S-thiolation and its detection by this compound.
Conclusion
This compound is a powerful and specific fluorescent probe for the detection of protein S-thiolation in biological systems. Its "turn-on" fluorescence mechanism provides high sensitivity and a low background signal, making it suitable for a range of applications, including live-cell imaging and flow cytometry. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers to incorporate this compound into their studies of redox signaling and protein function. As with any fluorescent probe, careful optimization and the use of appropriate controls are crucial for obtaining reliable and reproducible results.
References
Navigating the Biological Interface: A Technical Guide to the Cytotoxicity and Biocompatibility of BODIPY Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and key considerations for assessing the cytotoxicity and biocompatibility of BODIPY (boron-dipyrromethene) derivatives, exemplified here as "Bodipy-TS". Given the vast structural diversity and burgeoning applications of BODIPY dyes in cellular imaging, diagnostics, and therapeutics, a thorough understanding of their biological impact is paramount. This document offers detailed experimental protocols, collated quantitative data from various studies, and visual representations of experimental workflows and cellular pathways to aid researchers in this critical evaluation.
Quantitative Assessment of Cytotoxicity
The cytotoxic potential of BODIPY derivatives is a critical parameter that dictates their suitability for biological applications. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process (such as cell proliferation) by 50%. The cytotoxicity of BODIPY compounds can vary significantly based on their molecular structure, the cell type being tested, and the presence or absence of light (in the case of photosensitizers).[1]
Below are tables summarizing the IC50 values for various BODIPY derivatives, providing a comparative landscape of their cytotoxic profiles.
Table 1: Dark Cytotoxicity of Selected BODIPY Derivatives
| BODIPY Derivative | Cell Line(s) | IC50 (µM) | Reference |
| Cationic BODIPY Dyes | HeLa, MCF-7 | > 1.6 (dark) | [2] |
| meso-substituted thienyl BODIPY analogues (1c, 1d) | Cancerous cells | Significant cytotoxicity | [3] |
| Amino-BODIPY 16 | Various cancer and non-tumor cell lines | 3.29 - 49.66 | [1] |
| BODIPY-caged resiquimod (3c) | 3D spheroids (HeLa, A549) | Minimal dark toxicity | [4] |
| BODIPY-TKI conjugates | HEp2 | > 100 |
Table 2: Phototoxicity of Selected BODIPY Derivatives (for Photodynamic Therapy)
| BODIPY Derivative | Cell Line(s) | Light Dose | IC50 (µM) | Reference |
| BODIPY derivative with two iodine atoms (BDPI) | Not specified | Not specified | 1 | |
| Halogenated Cationic BODIPYs (AmBr, AmI) | HeLa, MCF-7 | Not specified | Values in nM range | |
| BODIPY-anthracene dyad (BAD-17) | MDA-MB-468 | Not specified | 0.5 (with light) | |
| BODIPY 3 and 6 | HepG2, HeLa | 1.5 J/cm² (660 nm) | High phototoxicity | |
| BODIPY-caged resiquimod (3c) | A549, HaCaT, HeLa | 650 nm | Significant phototoxicity |
Experimental Protocols for Cytotoxicity and Biocompatibility Assessment
Accurate and reproducible assessment of cytotoxicity and biocompatibility relies on standardized experimental protocols. Below are detailed methodologies for commonly employed assays.
Cell Viability and Cytotoxicity Assays
2.1.1. MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the BODIPY derivative (e.g., 0.5, 2, 5, 10 µM) and incubate for the desired period (e.g., 12, 24, or 48 hours). Include untreated cells as a control.
-
MTT Addition: After incubation, remove the medium and add MTT solution to each well. Incubate for a further 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
2.1.2. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and treatment with the BODIPY compound.
-
Cell Fixation: After treatment, fix the cells with a solution such as trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Wash the plates to remove unbound dye.
-
Solubilization: Solubilize the protein-bound dye with a basic solution (e.g., Tris base).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) to determine the cellular protein content, which correlates with cell number.
Apoptosis Detection by Flow Cytometry
Flow cytometry can be used to quantify the percentage of cells undergoing apoptosis after treatment with a BODIPY derivative. This is often achieved using Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it stains late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the BODIPY derivative at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).
Cellular Uptake and Localization
Understanding the cellular uptake and subcellular localization of BODIPY derivatives is crucial for interpreting their biological effects.
Protocol:
-
Cell Culture: Grow cells on glass coverslips or in imaging dishes.
-
Staining: Incubate the cells with the fluorescent BODIPY derivative at a specific concentration and for various time points.
-
Co-staining (Optional): To determine subcellular localization, co-stain with organelle-specific dyes (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, or DAPI for the nucleus).
-
Washing: Wash the cells with PBS to remove any unbound dye.
-
Imaging: Visualize the cells using fluorescence or confocal microscopy.
Visualizing Experimental and Cellular Processes
Experimental Workflow for Cytotoxicity and Biocompatibility Assessment
The following diagram illustrates a standard workflow for the comprehensive evaluation of a novel BODIPY derivative.
References
- 1. Cytotoxicity of Amino‐BODIPY Modulated via Conjugation with 2‐Phenyl‐3‐Hydroxy‐4(1H)‐Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of BODIPY-Caged Resiquimod as a Dual-Acting Phototherapeutic - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Bodipy-TS Staining for Live Cell Thiol Detection
Introduction
Bodipy-TS, also known as Thiol-green 2, is a highly sensitive and specific fluorescent probe designed for the detection and quantification of thiols in living cells.[1] Thiols, such as glutathione (GSH), are critical for maintaining cellular redox homeostasis, and their dysregulation is associated with numerous pathological conditions. This compound offers a robust method for researchers, scientists, and drug development professionals to monitor intracellular thiol levels with high spatial and temporal resolution. This "turn-on" probe is essentially non-fluorescent in its native state and exhibits a significant increase in fluorescence upon reaction with thiols, providing a high signal-to-noise ratio.[1]
Principle of Detection
The mechanism of this compound relies on a specific chemical reaction between its thiosulfonate group and the sulfhydryl group (-SH) of a thiol-containing molecule (R-SH). In its native state, the this compound molecule's fluorescence is quenched. Upon reaction with a thiol, a disulfide bond is formed, leading to a structural change that releases the quenching effect and results in a bright green fluorescence.[1] This direct and rapid reaction allows for the real-time monitoring of thiol dynamics within the cellular environment.
Key Features of this compound
-
High Specificity: The thiosulfonate scaffold reacts selectively with thiol groups.[1]
-
"Turn-On" Fluorescence: Exhibits low background fluorescence and a significant increase in signal upon binding to thiols, ensuring a high signal-to-noise ratio.
-
Live-Cell Compatibility: Demonstrates low cytotoxicity, making it suitable for imaging in living cells.[1]
-
Rapid Reaction: The reaction with thiols is fast, enabling the detection of dynamic changes in thiol concentrations.
-
Photostability: Like other BODIPY dyes, it offers good photostability, allowing for longer imaging experiments.
Applications in Research and Drug Development
-
Oxidative Stress Studies: Monitoring the depletion of glutathione and other thiols as an indicator of oxidative stress.
-
Drug Discovery: Screening compounds that modulate cellular redox states by affecting thiol levels.
-
Disease Research: Investigating the role of thiol dysregulation in diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
-
Cell Health and Viability Assays: Assessing cellular health based on the maintenance of a reducing intracellular environment.
Quantitative Data Summary
While specific quantitative data for this compound in various cell lines is not extensively documented in readily available literature, the following table provides representative data for thiol-reactive fluorescent probes to guide experimental design. Researchers should perform their own calibrations to obtain precise quantitative results.
| Parameter | This compound (Thiol-green 2) | Representative Thiol Probes | Application Context |
| Excitation Wavelength (nm) | ~490 - 510 | 485 - 510 | Fluorescence Microscopy, Flow Cytometry |
| Emission Wavelength (nm) | ~515 - 525 | 515 - 535 | Fluorescence Microscopy, Flow Cytometry |
| Typical Working Concentration | 1 - 10 µM (recommended) | 1 - 25 µM | Live Cell Imaging |
| Incubation Time | 15 - 60 minutes | 10 - 60 minutes | Live Cell Imaging |
| Fluorescence Enhancement | >200-fold (in solution) | >100-fold | Upon reaction with thiols |
| Detection Limit (in solution) | Not specified | 10 nM - 0.2 µM | In vitro thiol quantification |
Experimental Protocol: this compound Staining in Live Adherent Cells
This protocol provides a general guideline for staining live adherent cells with this compound. Optimization may be required for different cell types and experimental conditions.
Materials:
-
This compound (Thiol-green 2)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Positive and negative controls (e.g., N-acetylcysteine as a thiol source, and a thiol-depleting agent like N-ethylmaleimide (NEM))
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store unused stock solution in small aliquots at -20°C, protected from light and moisture.
-
On the day of the experiment, dilute the this compound stock solution in a live-cell imaging medium to the desired final working concentration (e.g., 1-10 µM). Vortex briefly to ensure complete mixing.
-
-
Cell Preparation:
-
Culture adherent cells on a suitable imaging vessel (e.g., glass-bottom dish or chamber slide) until they reach the desired confluency (typically 60-80%).
-
For experimental treatments, treat the cells with the compounds of interest for the desired duration before staining. Include appropriate vehicle controls.
-
-
Staining:
-
Aspirate the cell culture medium from the wells.
-
Wash the cells once with warm PBS.
-
Add the pre-warmed this compound working solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate the cells for 15-60 minutes at 37°C in a humidified incubator, protected from light. The optimal incubation time should be determined empirically.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells two to three times with warm live-cell imaging medium or PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., excitation ~490 nm, emission ~515 nm).
-
Acquire images using consistent settings for all experimental conditions to allow for accurate comparison of fluorescence intensity.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji).
-
Normalize the fluorescence intensity to a control group or a background region.
-
For quantitative measurements, a calibration curve can be generated using known concentrations of a standard thiol like glutathione.
-
Visualizations
References
Application Notes and Protocols for Bodipy-TS in Fixed Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bodipy-TS (Thiol-green 2) is a highly specific, "turn-on" fluorescent probe designed for the detection of free thiol groups in biological samples.[1] Its mechanism relies on a rapid and selective reaction between the thiosulfonate group of the probe and sulfhydryl groups of thiols, resulting in a significant increase in fluorescence intensity upon binding.[1] This property makes this compound a valuable tool for quantifying and visualizing the distribution of thiols within cells. While primarily used in live-cell imaging, this guide provides a detailed protocol for the application of this compound in fixed cells, enabling researchers to investigate the thiol status in preserved samples.
The use of this compound in fixed cells requires careful consideration of the fixation process, as chemical fixatives like paraformaldehyde (PFA) can potentially alter protein conformation and the reactivity of cellular thiols. This protocol is based on established methods for fluorescent staining in fixed cells and provides a comprehensive workflow from cell preparation to data analysis, with specific recommendations for optimizing the use of this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound and general BODIPY dyes in cellular imaging. It is important to note that optimal conditions may vary depending on the cell type, experimental conditions, and the specific research question.
| Parameter | This compound | General BODIPY Dyes (e.g., BODIPY 493/503) | Notes |
| Excitation Wavelength (Ex) | ~490 nm[1] | ~493 nm | Compatible with standard FITC/GFP filter sets. |
| Emission Wavelength (Em) | ~515 nm[1] | ~503 nm | Emits a green fluorescence. |
| Stock Solution Concentration | 1-10 mM in DMSO | 1-10 mM in DMSO | Store at -20°C or -80°C, protected from light.[1] |
| Working Concentration (Fixed Cells) | 0.5 - 5 µM (recommended starting point) | 0.5 - 5 µM | Optimization is crucial to maximize signal-to-noise ratio. |
| Incubation Time (Fixed Cells) | 20 - 60 minutes (recommended starting point) | 20 - 60 minutes | Longer incubation times may increase background fluorescence. |
| Fixative | 2-4% Paraformaldehyde (PFA) in PBS | 2-4% Paraformaldehyde (PFA) in PBS | The effect of fixation on thiol reactivity should be considered. |
| Fixation Time | 10 - 20 minutes at room temperature | 10 - 20 minutes at room temperature |
Signaling Pathway and Experimental Workflow
This compound "Turn-On" Mechanism
The fluorescence of this compound is quenched in its native state. Upon reaction with a thiol-containing molecule (R-SH), the thiosulfonate group is cleaved, resulting in the formation of a highly fluorescent Bodipy-thiol adduct.
Caption: Reaction mechanism of this compound with a cellular thiol.
Experimental Workflow for Staining Fixed Cells with this compound
This diagram outlines the step-by-step process for preparing, staining, and imaging fixed cells with this compound.
Caption: Experimental workflow for this compound staining in fixed cells.
Experimental Protocols
Materials:
-
This compound (Thiol-green 2)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Paraformaldehyde (PFA)
-
Coverslips and microscope slides
-
Cell culture medium and supplements
-
Adherent cells of interest
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)
Protocol:
1. Preparation of Reagents:
-
This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in anhydrous DMSO to a final concentration of 10 mM. Aliquot into small volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
4% PFA Solution: Prepare a 4% (w/v) PFA solution in PBS. Warm the solution to 60°C and stir to dissolve. Cool to room temperature and adjust the pH to 7.4. Filter the solution before use. Handle PFA in a fume hood as it is toxic.
-
This compound Working Solution (0.5 - 5 µM): Immediately before use, dilute the this compound stock solution in PBS to the desired final concentration. For initial experiments, a concentration of 1-2 µM is recommended.
2. Cell Culture and Fixation:
-
Culture adherent cells on sterile coverslips in a petri dish or multi-well plate until they reach the desired confluency (typically 70-80%).
-
Carefully aspirate the cell culture medium.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding the 4% PFA solution and incubating for 15 minutes at room temperature.
-
Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each to remove any residual fixative.
3. Staining with this compound:
-
Add the freshly prepared this compound working solution to the fixed cells, ensuring the coverslip is fully covered.
-
Incubate for 20-60 minutes at room temperature, protected from light. The optimal incubation time should be determined empirically.
-
Aspirate the this compound working solution.
-
Wash the cells three times with PBS for 5 minutes each to remove unbound probe and reduce background fluorescence.
4. Mounting and Imaging:
-
Carefully remove the coverslip from the dish or well and gently blot the excess PBS from the edge of the coverslip using a kimwipe.
-
Place a drop of antifade mounting medium onto a clean microscope slide.
-
Invert the coverslip (cell-side down) onto the mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for green fluorescence (e.g., excitation ~490 nm, emission ~515 nm).
Important Considerations and Troubleshooting:
-
Effect of Fixation: Aldehyde-based fixatives like PFA primarily cross-link primary amines but can also react with other nucleophilic groups. While many fluorescent staining protocols for fixed cells use PFA, it is crucial to be aware that this could potentially alter the availability of free thiol groups for detection by this compound. For quantitative studies, it is advisable to perform control experiments, such as comparing the fluorescence intensity in fixed versus live cells (if feasible) or treating cells with a known thiol-blocking agent (e.g., N-ethylmaleimide, NEM) before fixation and staining to confirm the specificity of the signal.
-
Optimization of Staining Conditions: The optimal concentration of this compound and the incubation time may vary between different cell types and experimental setups. It is recommended to perform a titration of the probe concentration and a time-course experiment to determine the best conditions for your specific application.
-
Background Fluorescence: Inadequate washing after fixation and staining can lead to high background fluorescence. Ensure thorough washing steps are performed. Additionally, some inherent autofluorescence from the cells or fixative may be present. Imaging a negative control (unstained fixed cells) is recommended to assess the level of background.
-
Photostability: While BODIPY dyes are generally photostable, it is good practice to minimize the exposure of the stained samples to light to prevent photobleaching. Use an antifade mounting medium and limit the exposure time during imaging.
References
Application Notes: Bodipy-TS for Cellular Glutathione Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (GSH) is the most abundant intracellular non-protein thiol, playing a pivotal role in maintaining cellular redox homeostasis, detoxification of xenobiotics, and regulating signaling pathways.[1][2] Dysregulation of GSH levels is implicated in numerous pathologies, including cancer, neurodegenerative diseases, and inflammatory conditions.[1][2] Bodipy-TS is a highly specific and sensitive fluorescent probe designed for the detection and quantification of GSH in living cells. Its "turn-on" fluorescence mechanism, low cytotoxicity, and high selectivity make it an invaluable tool for studying cellular processes involving glutathione.[3]
This compound operates on a thiol-thiosulfonate reaction mechanism. In its native state, the probe is non-fluorescent. Upon reaction with the thiol group of GSH, the thiosulfonate group is cleaved, leading to a significant increase in fluorescence intensity. This direct and rapid reaction allows for real-time monitoring of GSH dynamics within the cellular environment.
Product Information
Spectral Properties
The key spectral properties of the this compound probe are summarized in the table below.
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~490 nm | |
| Emission Wavelength (λem) | ~515 nm | |
| Stokes Shift | ~25 nm | N/A |
| Quantum Yield (Φ) (in presence of GSH) | High (Specific value not consistently reported) | N/A |
Physicochemical Properties
| Property | Description | Reference |
| Solubility | Soluble in organic solvents such as DMSO | N/A |
| Cellular Permeability | Readily permeates live cell membranes | |
| Cytotoxicity | Low cytotoxicity at working concentrations | |
| Selectivity | High selectivity for glutathione over other biothiols like cysteine and homocysteine |
Experimental Protocols
I. Preparation of this compound Stock Solution
-
Reconstitution: Prepare a stock solution of this compound by dissolving the lyophilized powder in anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1-10 mM.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
II. Live Cell Staining and Imaging of Intracellular Glutathione
This protocol is optimized for fluorescence microscopy.
-
Cell Seeding: Seed cells in a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Staining Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a fresh working solution by diluting the stock solution in serum-free cell culture medium or a suitable buffer (e.g., PBS or HBSS) to a final concentration of 0.5-5 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed serum-free medium or buffer.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with pre-warmed serum-free medium or buffer to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells using a fluorescence microscope equipped with standard FITC/GFP filter sets (Excitation: ~490 nm, Emission: ~515 nm).
-
Acquire images promptly as the fluorescence signal may change over time.
-
III. Monitoring Glutathione Depletion in an Oxidative Stress Model
This protocol describes how to use this compound to visualize the depletion of intracellular GSH upon induction of oxidative stress.
-
Cell Preparation and Staining: Follow steps 1-3 of the Live Cell Staining and Imaging protocol.
-
Induction of Oxidative Stress:
-
After the initial incubation with this compound, you can either image the baseline GSH levels first or directly proceed to induce oxidative stress.
-
To induce oxidative stress, replace the staining solution with a medium containing an oxidizing agent. A common agent is hydrogen peroxide (H₂O₂) at a final concentration of 100-500 µM. The optimal concentration and incubation time will depend on the cell line and should be determined experimentally. Another option is to use buthionine sulfoximine (BSO), an inhibitor of GSH synthesis.
-
Incubate the cells with the oxidizing agent for the desired period (e.g., 30-60 minutes).
-
-
Imaging:
-
After the oxidative stress induction, wash the cells as described in step 4 of the Live Cell Staining protocol.
-
Image the cells using the same settings as the baseline measurement. A decrease in fluorescence intensity compared to the control (untreated) cells indicates a depletion of intracellular GSH.
-
Data Analysis
Quantitative analysis of fluorescence intensity can be performed using image analysis software such as ImageJ or CellProfiler. The mean fluorescence intensity per cell can be calculated to compare GSH levels between different experimental groups.
Visualizations
Reaction Mechanism of this compound with Glutathione
Caption: Reaction of this compound with GSH.
Experimental Workflow for Cellular GSH Detection
References
Application Notes and Protocols for Flow Cytometry Analysis of Lipid Peroxidation using a Ratiometric BODIPY Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation is a critical process implicated in numerous cellular functions and pathologies, including the regulated cell death pathway known as ferroptosis. The accurate quantification of lipid peroxidation is essential for research in areas such as cancer biology, neurodegenerative diseases, and toxicology. This document provides detailed application notes and protocols for the use of a ratiometric fluorescent probe, exemplified by C11-BODIPY™ 581/591, for the analysis of lipid peroxidation by flow cytometry.
Note on "Bodipy-TS": The term "this compound" is not a standard nomenclature for a commercially available fluorescent probe. The protocols and data presented herein are based on the widely used and well-characterized ratiometric lipid peroxidation sensor, C11-BODIPY™ 581/591 . Researchers using other ratiometric BODIPY-based probes for lipid peroxidation should adapt these protocols based on the specific characteristics of their chosen reagent.
The C11-BODIPY™ 581/591 probe is a lipophilic dye that readily incorporates into cellular membranes. In its native, reduced state, the probe exhibits red fluorescence. Upon oxidation by lipid radicals, the probe undergoes a conformational change that shifts its fluorescence emission to the green spectrum. This ratiometric shift allows for a quantitative assessment of lipid peroxidation that is internally controlled for factors such as probe concentration and cell size.
Principle of the Assay
The core principle of this assay is the ratiometric detection of lipid peroxidation. The C11-BODIPY™ 581/591 probe contains a polyunsaturated butadienyl moiety that is susceptible to oxidation.[1]
-
Reduced State: In non-oxidative conditions within the cell membrane, the probe fluoresces with an emission maximum at approximately 591 nm (red).
-
Oxidized State: In the presence of lipid peroxides and subsequent radical reactions, the butadienyl portion of the probe is oxidized. This oxidation leads to a shift in the fluorescence emission maximum to approximately 510 nm (green).
By measuring the fluorescence intensity in both the red and green channels using a flow cytometer, a ratio of green to red fluorescence can be calculated for each cell. An increase in this ratio is directly proportional to the level of lipid peroxidation.
Applications in Research and Drug Development
-
Elucidating Cell Death Mechanisms: This assay is a key tool for studying ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.
-
Drug Discovery and Development:
-
Screening for compounds that induce or inhibit ferroptosis.
-
Assessing the pro-oxidant or antioxidant effects of drug candidates.
-
Evaluating the role of lipid peroxidation in drug-induced toxicity.
-
-
Cancer Biology: Investigating the role of lipid peroxidation in cancer cell signaling, metabolism, and response to therapy.
-
Neuroscience: Studying the involvement of oxidative stress and lipid peroxidation in neurodegenerative diseases.
-
Immunology: Assessing lipid peroxidation in immune cells and its impact on their function.
Data Presentation
Quantitative data from flow cytometry analysis of lipid peroxidation can be presented in various formats for clear comparison. The following tables provide examples of expected results based on published studies.
Table 1: Ratiometric Analysis of Lipid Peroxidation in Cancer Cell Lines Treated with Ferroptosis Inducers
| Cell Line | Treatment (Concentration, Time) | % of Cells with High Green Fluorescence (Oxidized BODIPY) | Fold Change in Green Mean Fluorescence Intensity (MFI) | Reference |
| HT-1080 | Erastin (150 nM, 12 h) | ~85% | Not Reported | |
| HT-1080 | RSL3 (300 nM, 2.5 h) | ~91% | Not Reported | |
| MCF-7 | Abemaciclib (0.8 µM, 24 h) | Significant Increase | ~2.5-fold | |
| T-47D | Abemaciclib (0.8 µM, 24 h) | Significant Increase | ~3-fold | |
| HeLa | Sanguinarine (Variable, 24 h) | Dose-dependent increase | Up to ~4-fold |
Table 2: Inhibition of Lipid Peroxidation by Antioxidants
| Cell Line | Inducer | Inhibitor (Concentration) | % Reduction in Oxidized BODIPY Signal | Reference |
| HT-1080 | RSL3 (300 nM) | Ferrostatin-1 (1 µM) | ~43% | |
| MCF-7 | Abemaciclib (0.8 µM) | Ferrostatin-1 (5 µM) | Abolished increase | |
| T-47D | Abemaciclib (0.8 µM) | Ferrostatin-1 (5 µM) | Abolished increase |
Experimental Protocols
This section provides a detailed protocol for the detection of lipid peroxidation using C11-BODIPY™ 581/591 and flow cytometry.
Materials
-
C11-BODIPY™ 581/591 (e.g., from Thermo Fisher Scientific, Cell Signaling Technology)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Complete cell culture medium
-
Ferroptosis inducer (e.g., RSL3, Erastin) - Positive Control
-
Ferroptosis inhibitor (e.g., Ferrostatin-1, Liproxstatin-1) - Negative Control
-
Trypsin-EDTA or other cell dissociation reagent
-
Flow cytometry tubes
-
Flow cytometer with 488 nm and preferably a yellow/orange laser (e.g., 561 nm)
Experimental Workflow Diagram
Caption: Experimental workflow for lipid peroxidation analysis.
Detailed Methodology
1. Reagent Preparation
-
C11-BODIPY™ 581/591 Stock Solution (10 mM): Prepare a stock solution by dissolving the lyophilized powder in high-quality anhydrous DMSO. For example, dissolve 1 mg in approximately 198 µL of DMSO. Store the stock solution at -20°C, protected from light.
-
Working Solution (1-5 µM): On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium or PBS to the desired final concentration. The optimal concentration may vary between cell types and should be determined empirically.
2. Cell Seeding and Treatment
-
Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with your compounds of interest (e.g., drug candidates), positive controls (e.g., RSL3 at 100-500 nM, Erastin at 1-10 µM), and negative controls (e.g., co-treatment with Ferrostatin-1 at 1-5 µM) for the desired duration. Include a vehicle-only control (e.g., DMSO).
3. Staining with C11-BODIPY™ 581/591
-
Thirty minutes before the end of your treatment period, add the C11-BODIPY™ 581/591 working solution to each well.
-
Incubate the cells for 30 minutes at 37°C, protected from light.
4. Cell Harvesting and Preparation for Flow Cytometry
-
Aspirate the medium containing the staining solution.
-
Wash the cells twice with ice-cold PBS.
-
For adherent cells, detach them using a gentle cell dissociation reagent like Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.
-
Centrifuge the cells at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 300-500 µL of ice-cold PBS.
-
Filter the cell suspension through a 40 µm cell strainer to remove clumps.
-
Keep the cells on ice and protected from light until analysis. Analyze within 30-60 minutes.
5. Flow Cytometry Acquisition and Analysis
-
Instrument Setup:
-
Use a flow cytometer equipped with a blue laser (488 nm) for excitation of the oxidized form of the probe and, if available, a yellow-green laser (561 nm) for optimal excitation of the reduced form.
-
Collect the green fluorescence signal in a filter set typically used for FITC or GFP (e.g., 530/30 nm).
-
Collect the red fluorescence signal in a filter set typically used for PE or PE-Texas Red (e.g., 585/42 nm or similar).
-
-
Gating Strategy:
-
Gate on the cell population of interest using Forward Scatter (FSC) and Side Scatter (SSC) to exclude debris.
-
Gate on single cells using FSC-A vs. FSC-H (or a similar doublet discrimination parameter).
-
If a viability dye is used, gate on the live cell population.
-
-
Data Analysis:
-
For the gated live, single-cell population, create a dot plot of green fluorescence vs. red fluorescence.
-
Quantify the shift in fluorescence from red to green. This can be done by:
-
Determining the percentage of cells that have shifted into the "high green" gate.
-
Calculating the ratio of the Mean Fluorescence Intensity (MFI) of the green channel to the MFI of the red channel.
-
-
Present the data as histograms showing the fluorescence intensity in the green channel for different treatment groups.
-
Signaling Pathway
The measurement of lipid peroxidation using C11-BODIPY™ 581/591 is particularly relevant for studying ferroptosis. The diagram below illustrates the central role of lipid peroxidation in this pathway.
References
Application Notes and Protocols for Bodipy-TS Imaging of Thiols in Mitochondria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Bodipy-TS for the fluorescent imaging and quantification of thiols within the mitochondria of living cells. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of relevant biological pathways and experimental workflows.
Introduction
Mitochondrial thiols, particularly glutathione (GSH), are critical regulators of cellular redox homeostasis, playing a pivotal role in antioxidant defense, cell signaling, and apoptosis. Aberrant mitochondrial thiol levels are implicated in a range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. This compound (Thiol-Green 2) is a highly sensitive and specific fluorescent probe for detecting and quantifying thiols. Its "turn-on" fluorescence mechanism, fast response time, and low cytotoxicity make it an excellent tool for real-time imaging in live cells.[1] This document outlines the methodology for using this compound to visualize and measure thiol concentrations specifically within mitochondria, a key subcellular compartment for redox signaling.
Data Presentation
The fluorescence intensity of this compound exhibits a linear relationship with thiol concentration. Below is a representative table illustrating the expected fluorescence response of this compound to varying concentrations of glutathione (GSH), the most abundant cellular thiol.
Table 1: Representative Fluorescence Response of this compound to Glutathione (GSH) Concentration
| GSH Concentration (µM) | Relative Fluorescence Intensity (a.u.) |
| 0 | 10 |
| 10 | 150 |
| 20 | 300 |
| 30 | 450 |
| 40 | 600 |
| 50 | 750 |
| 60 | 900 |
| 70 | 1050 |
| 80 | 1200 |
| 90 | 1350 |
| 100 | 1500 |
Note: This table provides representative data based on the established linear "turn-on" response of Bodipy-based thiol probes. Actual fluorescence units are instrument-dependent.
Experimental Protocols
This section provides a detailed protocol for staining live cells with this compound and a mitochondrial co-stain (MitoTracker Red CMXRos) to confirm the localization of thiol imaging to the mitochondria.
Materials
-
This compound (Thiol-Green 2)
-
MitoTracker™ Red CMXRos
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Live cells of interest (e.g., HeLa, HepG2)
-
Glass-bottom dishes or coverslips for imaging
-
Fluorescence microscope with appropriate filter sets
Stock Solution Preparation
-
This compound Stock Solution (1 mM): Dissolve 1 mg of this compound in the appropriate volume of anhydrous DMSO to achieve a 1 mM concentration. Vortex briefly to ensure complete dissolution. Store at -20°C, protected from light and moisture.
-
MitoTracker Red CMXRos Stock Solution (1 mM): Prepare a 1 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light.
Experimental Workflow Diagram
References
Application of BODIPY-TS Probes in the Investigation of Endoplasmic Reticulum Stress
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and modification, as well as lipid biosynthesis and calcium homeostasis. Perturbations in ER function can lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). Chronic or unresolved ER stress is implicated in a variety of diseases, including neurodegenerative disorders, diabetes, and cancer. The study of ER stress is therefore of paramount importance in both basic research and drug development.
Fluorescent probes based on the boron-dipyrromethene (BODIPY) core have emerged as powerful tools for visualizing and quantifying ER stress in living cells. While a single probe named "BODIPY-TS" is not prominently described in the literature, a variety of BODIPY derivatives have been developed to specifically target the ER and report on changes associated with ER stress. These probes offer high photostability, sharp emission spectra, and tunable fluorescence properties, making them ideal for high-resolution imaging and quantitative analysis.
This document provides a comprehensive overview of the application of BODIPY-based probes in studying ER stress, including their mechanisms of action, detailed experimental protocols, and quantitative data.
Mechanisms of Action of BODIPY-Based ER Stress Probes:
BODIPY probes for ER stress generally operate through one of the following mechanisms:
-
Morphological Sensing: Some BODIPY probes, such as Tris-BODIPY-OH, specifically accumulate in the ER membrane, allowing for the visualization of morphological changes characteristic of ER stress, such as ER swelling and fragmentation.[1][2]
-
Membrane Fluidity/Viscosity Sensing: ER stress can alter the lipid composition and organization of the ER membrane, leading to changes in its fluidity and viscosity. Ratiometric BODIPY probes, such as the BODIPY-Coumarin conjugate, are designed as "molecular rotors" whose fluorescence emission is sensitive to the viscosity of their microenvironment.[3][4][5] An increase in ER membrane viscosity, often observed during ER stress, restricts the intramolecular rotation of the probe, leading to a change in the ratio of two emission wavelengths.
-
Polarity Sensing: The accumulation of unfolded proteins can alter the polarity of the ER lumen. Certain BODIPY derivatives are designed to exhibit solvatochromism, where their fluorescence emission spectrum shifts in response to changes in the polarity of the surrounding environment. This allows for the ratiometric imaging of ER polarity changes during stress.
Quantitative Data Summary
The following tables summarize key quantitative data for representative BODIPY-based probes used in ER stress studies.
Table 1: Photophysical Properties of Selected BODIPY Probes
| Probe Name | Excitation Max (nm) | Emission Max (nm) | Solvent/Environment | Reference |
| Tris-BODIPY-OH | 549 | 567 | Methanol | |
| ER-Tracker Green (BODIPY FL glibenclamide) | 504 | 511 | Aqueous Buffer | |
| ER-Tracker Red (BODIPY TR glibenclamide) | 587 | 615 | Aqueous Buffer | |
| BODIPY-Coumarin Conjugate | ~488 (for BODIPY) | ~510 (BODIPY), ~450 (Coumarin) | Varies with viscosity |
Table 2: Reported Changes in ER Properties During Stress Measured with BODIPY Probes
| Probe | ER Stress Inducer | Parameter Measured | Observed Change | Cell Type | Reference |
| Tris-BODIPY-OH | Tunicamycin | ER Morphology | Increased number of circular membrane structures | CCD18Co-htert | |
| BODIPY-Coumarin Conjugate | Tunicamycin, Palmitic Acid | ER Membrane Fluidity | Reduced fluidity (increased viscosity) | HeLa | |
| Nile Red/BODIPY-based probe | Tunicamycin | ER Viscosity | Increase from ~129.5 cP to 182.0 cP | Not specified | |
| Nile Red/BODIPY-based probe | Tunicamycin | ER Polarity (dielectric constant, ε) | Increase from 18.5 to 21.1 | Not specified |
Signaling Pathways and Experimental Workflows
The Unfolded Protein Response (UPR) Signaling Pathway
ER stress triggers the UPR, which is mediated by three main sensor proteins located in the ER membrane: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). The following diagram illustrates the core UPR signaling cascades. BODIPY-based probes can be used to visualize the downstream consequences of UPR activation, such as morphological changes and alterations in the biophysical properties of the ER.
Caption: The Unfolded Protein Response (UPR) signaling pathways.
General Experimental Workflow for Studying ER Stress with BODIPY Probes
The following diagram outlines a typical workflow for using BODIPY-based fluorescent probes to investigate ER stress in cultured cells.
Caption: General workflow for ER stress analysis using BODIPY probes.
Experimental Protocols
Protocol 1: Staining of Live Cells with ER-Tracker™ Red (BODIPY™ TR Glibenclamide) for ER Morphology Analysis
This protocol is adapted for the use of ER-Tracker™ Red, a commercially available BODIPY probe, to visualize ER morphology in live cells.
Materials:
-
ER-Tracker™ Red (BODIPY™ TR Glibenclamide)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or chamber slides
-
ER stress inducer (e.g., Tunicamycin, Thapsigargin)
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of ER-Tracker™ Red by dissolving the lyophilized powder in the appropriate volume of anhydrous DMSO.
-
Aliquot the stock solution and store at -20°C, protected from light and moisture.
-
-
Cell Culture and Treatment:
-
Plate cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency (typically 50-70%).
-
Induce ER stress by treating the cells with the desired concentration of an ER stress inducer for the appropriate duration (e.g., 1 µg/mL Tunicamycin for 4-6 hours). Include an untreated control group.
-
-
Staining:
-
Prepare a working solution of ER-Tracker™ Red by diluting the 1 mM stock solution to a final concentration of 100-500 nM in pre-warmed live-cell imaging medium.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the ER-Tracker™ Red working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Imaging:
-
After incubation, remove the staining solution and replace it with fresh, pre-warmed live-cell imaging medium.
-
Image the cells immediately using a confocal microscope equipped with a TRITC/Rhodamine filter set (Excitation/Emission: ~587/615 nm).
-
Acquire images of both the control and treated cells to compare ER morphology.
-
Protocol 2: Ratiometric Imaging of ER Membrane Fluidity with a BODIPY-Coumarin Conjugate
This protocol provides a general framework for using a ratiometric BODIPY-Coumarin probe to measure changes in ER membrane fluidity.
Materials:
-
BODIPY-Coumarin conjugate probe
-
DMSO
-
Live-cell imaging medium
-
Cells cultured on glass-bottom dishes
-
ER stress inducer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the BODIPY-Coumarin probe in DMSO (e.g., 1 mM).
-
-
Cell Culture and Treatment:
-
Culture cells on glass-bottom dishes to 50-70% confluency.
-
Treat cells with an ER stress inducer as described in Protocol 1.
-
-
Staining:
-
Prepare a working solution of the probe in live-cell imaging medium (e.g., 1-5 µM).
-
Wash the cells with warm PBS and add the probe working solution.
-
Incubate for 30-60 minutes at 37°C.
-
-
Ratiometric Imaging:
-
Wash the cells with fresh, pre-warmed imaging medium.
-
Image the cells using a confocal microscope capable of sequential or simultaneous dual-channel imaging.
-
Acquire images in two separate channels:
-
Channel 1 (Coumarin): Excitation ~405 nm, Emission ~430-470 nm.
-
Channel 2 (BODIPY): Excitation ~488 nm, Emission ~500-550 nm.
-
-
Generate a ratiometric image by dividing the intensity of the BODIPY channel by the intensity of the Coumarin channel on a pixel-by-pixel basis. An increase in this ratio typically indicates an increase in membrane viscosity.
-
Logical Relationship between ER Stress and BODIPY Probe Signal
The following diagram illustrates the logical connection between the induction of ER stress and the resulting changes in the fluorescence signal of different types of BODIPY probes.
Caption: ER stress effects and their detection by BODIPY probes.
References
- 1. Synthesis of a Water-Soluble BODIPY for Targeting and Assessing the Function of Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BODIPY-Coumarin Conjugate as an Endoplasmic Reticulum Membrane Fluidity Sensor and Its Application to ER Stress Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Bodipy-TS: Application Notes and Protocols for Thiol Detection in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Bodipy-TS (also known as Thiol-green 2) in primary neuron cultures. This compound is a fluorescent "turn-on" probe designed for the specific detection of thiols, such as glutathione (GSH), which play a critical role in the antioxidant defense mechanisms of neurons. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data for the successful application of this probe in neuroscience research.
Application Notes
This compound is a valuable tool for investigating the role of thiols in neuronal health and disease. Thiols, particularly glutathione, are essential for mitigating oxidative stress, a key factor in neurodegenerative diseases.[1][2] This probe utilizes a thiosulfonate group as a recognition unit for thiols. In its native state, the probe exhibits low fluorescence. Upon reaction with a thiol, a "turn-on" fluorescence response is triggered, resulting in a significant increase in the emission signal.[3][4] This property makes this compound highly suitable for live-cell imaging with a high signal-to-noise ratio.
The probe has an excitation maximum at approximately 490 nm and an emission maximum at around 515 nm, making it compatible with standard green fluorescence microscopy filter sets.[3] Its low toxicity profile makes it ideal for use in sensitive primary neuron cultures, allowing for real-time monitoring of thiol dynamics without inducing significant cellular stress. Applications for this compound in primary neuron culture include the study of oxidative stress, neuroinflammation, drug screening for antioxidant effects, and investigating the role of thiol homeostasis in neuronal function and survival.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of this compound in primary neuron cultures. It is important to note that the optimal working concentration and incubation time may vary depending on the specific primary neuron type, cell density, and experimental conditions. Therefore, empirical optimization is highly recommended.
| Parameter | Recommended Range | Notes |
| This compound Stock Solution | 1-10 mM in DMSO | Prepare fresh or store in small aliquots at -20°C or -80°C, protected from light and moisture. |
| Working Concentration | 1-10 µM | Start with a concentration in the lower end of the range (e.g., 2-5 µM) and optimize based on signal intensity and cell health. Higher concentrations may be necessary for shorter incubation times. |
| Incubation Time | 15-60 minutes | The optimal time depends on the working concentration and the rate of probe uptake and reaction. Monitor the fluorescence signal over time to determine the optimal endpoint. |
| Incubation Temperature | 37°C | Maintain physiological conditions during incubation to ensure cell viability and accurate measurement of thiol levels. |
| Excitation Wavelength | ~490 nm | Compatible with standard FITC/GFP filter sets. |
| Emission Wavelength | ~515 nm |
Experimental Protocols
This section provides a detailed step-by-step protocol for staining primary neuron cultures with this compound.
Materials
-
This compound probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Primary neuron culture grown on coverslips or in imaging plates
-
Neurobasal medium or other appropriate culture medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)
Protocol
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to prepare a 1-10 mM stock solution. For example, to make a 10 mM stock solution from a product with a molecular weight of 434.33 g/mol , dissolve 1 mg of this compound in 230.2 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Preparation of this compound Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in pre-warmed (37°C) serum-free culture medium or a suitable imaging buffer (e.g., HBSS) to the desired working concentration (e.g., 2-5 µM).
-
It is crucial to prepare the working solution fresh and use it promptly.
-
-
Staining of Primary Neurons:
-
Remove the culture medium from the primary neurons.
-
Gently wash the cells once with pre-warmed PBS or HBSS to remove any residual medium.
-
Add the freshly prepared this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 15-60 minutes. The optimal incubation time should be determined empirically.
-
-
Washing and Imaging:
-
After incubation, remove the staining solution.
-
Gently wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any unbound probe and reduce background fluorescence.
-
Add fresh, pre-warmed imaging buffer or culture medium to the cells.
-
The cells are now ready for imaging.
-
-
Fluorescence Microscopy:
-
Image the stained neurons using a fluorescence microscope equipped with a suitable filter set for green fluorescence (Excitation: ~490 nm, Emission: ~515 nm).
-
Acquire images using appropriate exposure times to avoid phototoxicity and photobleaching.
-
For quantitative analysis, ensure that all imaging parameters (e.g., laser power, exposure time, gain) are kept consistent across all samples.
-
Visualizations
Caption: Experimental workflow for staining primary neurons with this compound.
Caption: Simplified signaling pathway of this compound activation.
References
- 1. Real-time thiol detection in iPSC-derived neuron cultures using SemKur-IM, a novel fluorescent dithio probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent Probes for Live Cell Thiol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Bodipy-TS Labeling of Cysteine Residues in Proteins
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
BODIPY-TS (TS-Link™ BODIPY® Thiosulfate) is a thiol-reactive fluorescent probe designed for the specific labeling of cysteine residues in proteins. This water-soluble dye enables the formation of a reversible disulfide bond with the sulfhydryl group of a cysteine. The unique properties of the BODIPY fluorophore, including its high fluorescence quantum yield, sharp emission peak, and relative insensitivity to environmental polarity and pH, make it an excellent tool for a variety of applications in biological research and drug development.[1]
Principle of Reaction
This compound reacts with the free sulfhydryl group (-SH) of a cysteine residue to form a disulfide bond (-S-S-). This reaction is highly selective for thiols at near-neutral pH. A key feature of this labeling chemistry is its reversibility. The disulfide linkage can be cleaved using standard reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), allowing for the removal of the fluorescent label if required for downstream applications.[2][3]
Applications
-
Protein Structure and Function Studies: The specific attachment of a fluorescent probe to a cysteine residue allows for the investigation of protein conformation, dynamics, and interactions.
-
Tracking Protein Localization and Trafficking: Labeled proteins can be visualized within live cells to study their subcellular localization and movement.
-
In Vitro and In Vivo Imaging: The bright and stable fluorescence of BODIPY dyes is well-suited for various imaging modalities.
-
Drug Discovery and Development: Labeled proteins can be used in binding assays and to study the mechanism of action of therapeutic agents.
-
Proteomics: this compound can be used for the fluorescent labeling of cysteine-containing proteins for detection and quantification in gels and blots.
Advantages of this compound
-
Specificity for Cysteine: Reacts selectively with thiol groups.
-
Reversibility: The disulfide bond can be cleaved, allowing for label removal.
-
Water Solubility: The reagent is soluble in aqueous buffers, simplifying the labeling procedure.
-
Excellent Photophysical Properties: BODIPY dyes are known for their brightness, photostability, and narrow emission spectra.
Quantitative Data
| Parameter | Typical Value/Range | Notes |
| Labeling Efficiency | 70-90% | Highly dependent on protein and reaction conditions. |
| Dye-to-Protein Molar Ratio | 10:1 to 20:1 | Optimization is often required. |
| Stoichiometry | Typically 1:1 (dye:cysteine) | Can be influenced by the number of accessible cysteines. |
Experimental Protocols
This protocol is a general guideline for the labeling of cysteine residues in proteins with this compound. Optimization may be required for specific proteins and applications.
Materials
-
Protein of interest with at least one accessible cysteine residue
-
This compound reagent
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M phosphate buffer, pH 7.0-7.5
-
Reducing agent (optional, for protein reduction): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol
-
Purification column (e.g., gel filtration or dialysis)
Procedure
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-fold molar excess of DTT or TCEP and incubate for 1 hour at room temperature.
-
Crucially, if DTT is used, it must be removed before adding the this compound reagent , as it will compete for the dye. This can be achieved by dialysis or using a desalting column. TCEP does not need to be removed if using maleimide-based dyes, but its compatibility with thiosulfates should be confirmed; removal is recommended to avoid potential side reactions.[5]
-
-
This compound Stock Solution Preparation:
-
Dissolve the this compound reagent in a small amount of anhydrous DMSO to prepare a 10 mM stock solution.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.
-
-
Quenching the Reaction:
-
Add a final concentration of 10 mM L-cysteine or 2-mercaptoethanol to the reaction mixture to quench any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted dye and quenching reagent by gel filtration chromatography (e.g., Sephadex G-25) or dialysis.
-
-
Determination of Labeling Efficiency (Degree of Labeling - DOL):
-
The DOL can be determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm (for the protein) and the absorbance maximum of the BODIPY dye.
-
The following formula can be used: DOL = (A_dye / ε_dye) / (A_prot / ε_prot) Where:
-
A_dye is the absorbance of the dye at its maximum wavelength.
-
ε_dye is the molar extinction coefficient of the dye.
-
A_prot is the absorbance of the protein at 280 nm (corrected for the dye's absorbance at 280 nm).
-
ε_prot is the molar extinction coefficient of the protein.
-
-
Visualizations
Experimental Workflow for this compound Labeling
Caption: Workflow for labeling protein cysteine residues with this compound.
Reaction Mechanism of this compound with Cysteine
Caption: Reversible reaction of this compound with a protein cysteine residue.
References
- 1. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Quantifying Intracellular Thiol Levels with Bodipy-TS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular thiols, such-as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), are crucial for maintaining cellular redox homeostasis, detoxification, and signaling.[1] Alterations in intracellular thiol levels are associated with various pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disorders. Bodipy-TS (Thiol-green 2) is a fluorescent probe designed for the specific and sensitive detection of intracellular thiols. This "turn-on" probe exhibits low basal fluorescence and displays a significant increase in fluorescence intensity upon reaction with thiols, making it an excellent tool for quantifying intracellular thiol levels in living cells.
This compound features a thiosulfonate group that selectively reacts with the sulfhydryl group of thiols to form a disulfide bond. This reaction disrupts a photoinduced electron transfer (PET) quenching process, leading to a dramatic enhancement of the Bodipy fluorophore's fluorescence. The probe is characterized by an excitation maximum at approximately 490 nm and an emission maximum at around 515 nm.
These application notes provide a detailed protocol for the quantification of intracellular thiol levels using this compound with fluorescence microscopy and flow cytometry.
Data Presentation
Table 1: Spectral Properties of this compound
| Property | Value |
| Excitation Wavelength (λex) | ~490 nm |
| Emission Wavelength (λem) | ~515 nm |
| Recommended Working Concentration | 1-10 µM |
| Recommended Incubation Time | 15-30 minutes |
Table 2: Example Glutathione (GSH) Standard Curve Data
| GSH Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) |
| 0 | 50 |
| 10 | 250 |
| 25 | 600 |
| 50 | 1200 |
| 100 | 2300 |
| 250 | 5500 |
| 500 | 10500 |
| 1000 | 18000 |
Experimental Protocols
Reagent Preparation
1.1. This compound Stock Solution (10 mM)
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Dissolve the this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
1.2. This compound Working Solution (1-10 µM)
-
On the day of the experiment, dilute the 10 mM this compound stock solution in a suitable buffer, such as pre-warmed serum-free cell culture medium or phosphate-buffered saline (PBS), to the desired final concentration (e.g., 5 µM).
-
Note: The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
1.3. Glutathione (GSH) Standards for Calibration Curve
-
Prepare a 100 mM stock solution of reduced L-glutathione (GSH) in deionized water.
-
Perform serial dilutions of the GSH stock solution in PBS to prepare a range of standards (e.g., 0, 10, 25, 50, 100, 250, 500, and 1000 µM).
-
Prepare these standards fresh on the day of the experiment.
1.4. N-ethylmaleimide (NEM) Solution (for negative control)
-
Prepare a 100 mM stock solution of N-ethylmaleimide (NEM) in DMSO. NEM is a thiol-scavenging agent.[2]
-
Store the NEM stock solution at -20°C.
Experimental Workflow Diagram
Caption: Experimental workflow for quantifying intracellular thiols.
Protocol for Intracellular Thiol Quantification
3.1. Cell Preparation
-
Seed cells in a suitable culture vessel (e.g., 96-well plate for microscopy or 6-well plate for flow cytometry) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
On the day of the experiment, remove the culture medium.
3.2. Negative Control (Thiol Depletion)
-
For negative control wells, treat the cells with a final concentration of 100-500 µM NEM in serum-free medium for 30 minutes at 37°C to deplete intracellular thiols.[2]
-
Wash the cells twice with warm PBS.
3.3. This compound Staining
-
Wash the cells (including the NEM-treated control cells) twice with warm PBS.
-
Add the pre-warmed this compound working solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Remove the staining solution and wash the cells twice with warm PBS.
-
Add fresh PBS or imaging buffer to the cells for analysis.
Data Acquisition
4.1. Fluorescence Microscopy
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for this compound (Excitation: ~490 nm, Emission: ~515 nm; a standard FITC filter set is generally suitable).
-
Use consistent acquisition settings (e.g., exposure time, gain) for all samples, including the negative control and experimental groups.
-
Capture images from multiple fields of view for each condition.
4.2. Flow Cytometry
-
For adherent cells, detach them using trypsin-EDTA, then neutralize with complete medium. For suspension cells, proceed directly to the next step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in cold PBS.
-
Analyze the cells using a flow cytometer. Use a 488 nm laser for excitation and detect the emission in the FITC or equivalent channel (e.g., 525/50 nm bandpass filter).[3]
-
Record the mean fluorescence intensity (MFI) for each sample.
Generation of a Glutathione (GSH) Standard Curve
-
In a 96-well plate, add a fixed volume of the this compound working solution to each well containing the prepared GSH standards (from step 1.3).
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity of each standard using a plate reader with excitation at ~490 nm and emission at ~515 nm.
-
Plot the mean fluorescence intensity against the corresponding GSH concentration to generate a standard curve.
Data Analysis and Quantification
-
For Microscopy Data:
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of individual cells or regions of interest.
-
Subtract the background fluorescence (from an area with no cells).
-
Use the equation derived from the linear range of the GSH standard curve to convert the background-corrected mean fluorescence intensity into the intracellular thiol concentration (in µM).
-
-
For Flow Cytometry Data:
-
Gate the cell population of interest based on forward and side scatter to exclude debris.
-
Determine the mean fluorescence intensity (MFI) of the this compound positive cells for each sample.
-
Use the equation from the GSH standard curve to convert the MFI into the average intracellular thiol concentration.
-
Signaling Pathway and Probe Mechanism
Caption: Reaction mechanism of this compound with intracellular thiols.
References
Troubleshooting & Optimization
How to reduce background fluorescence with Bodipy-TS.
Welcome to the technical support center for Bodipy-TS. This guide provides troubleshooting information and answers to frequently asked questions to help you achieve optimal results and minimize background fluorescence in your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the use of this compound, with a focus on resolving high background fluorescence.
Question 1: Why am I observing high background fluorescence with this compound?
High background fluorescence is a common issue that can obscure the specific signal from your target, leading to poor image quality and difficulty in interpreting results.[1] Several factors can contribute to this problem:
-
Excessive Probe Concentration: Using too much this compound can lead to non-specific binding and high background.[]
-
Insufficient Washing: Failure to adequately wash away unbound probe will result in a generalized fluorescent signal across the sample.[][3]
-
Cellular Autofluorescence: Many cell types naturally fluoresce, which can interfere with the signal from your probe.[4] Common sources of autofluorescence include NADH, flavins, and collagen.
-
Hydrophobic Aggregation: Bodipy dyes can be hydrophobic and may form aggregates in aqueous solutions, leading to bright, non-specific blotches.
-
Suboptimal Imaging Conditions: Incorrect microscope settings, such as high laser power or inappropriate filter selection, can exacerbate background noise.
Question 2: How can I optimize the this compound concentration for my experiment?
Optimizing the probe concentration is a critical step to ensure a high signal-to-noise ratio. A concentration that is too high will increase background, while one that is too low will result in a weak signal.
Experimental Protocol: Titration of this compound Concentration
-
Cell Preparation: Plate your cells at the desired density and allow them to adhere or grow according to your experimental plan.
-
Prepare a Range of Concentrations: Prepare a series of dilutions of this compound in an appropriate buffer (e.g., PBS or phenol red-free medium). It is recommended to test concentrations below, at, and above the suggested starting concentration.
-
Incubation: Remove the culture medium and incubate the cells with the different concentrations of this compound for a fixed period (e.g., 15-30 minutes) at 37°C.
-
Washing: Gently wash the cells 2-3 times with a buffered saline solution like PBS to remove any unbound probe.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for this compound.
-
Analysis: Compare the signal intensity and background fluorescence across the different concentrations to determine the optimal concentration that provides the brightest specific signal with the lowest background.
Table 1: Example of this compound Concentration Optimization
| Concentration (µM) | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio | Observations |
| 0.1 | 150 | 50 | 3.0 | Weak specific signal. |
| 0.5 | 800 | 100 | 8.0 | Good specific signal with low background. |
| 1.0 | 1500 | 250 | 6.0 | Bright signal, but background is increasing. |
| 2.0 | 2000 | 700 | 2.9 | Very bright signal, but high background obscures details. |
| 5.0 | 2200 | 1800 | 1.2 | Saturated signal with unacceptable background. |
Note: The values in this table are for illustrative purposes. Optimal concentrations will vary depending on the cell type and experimental conditions.
Question 3: What is the recommended washing procedure to reduce background?
Thorough washing is crucial for removing unbound fluorescent probes.
Detailed Washing Protocol
-
After incubation with this compound, gently aspirate the staining solution from your cells.
-
Add pre-warmed PBS or a clear buffered saline solution to the cells.
-
Gently rock the plate or dish for 3-5 minutes.
-
Aspirate the wash buffer.
-
Repeat the washing step at least two more times for a total of three washes. For particularly problematic backgrounds, increasing the number and duration of washes can be beneficial.
-
After the final wash, add fresh, pre-warmed imaging medium (such as phenol red-free medium) to your cells before imaging.
Question 4: How can I minimize cellular autofluorescence?
Autofluorescence is the natural fluorescence emitted by biological structures and can be a significant source of background noise.
-
Use a Control Sample: Always prepare an unstained control sample to assess the level of autofluorescence in your cells.
-
Choose the Right Fluorophore: If possible, select a fluorophore that has excitation and emission spectra that do not overlap with the autofluorescence spectrum of your sample. For example, if your sample has strong green autofluorescence, using a red or far-red dye may be advantageous.
-
Spectral Unmixing: If your imaging system has this capability, you can capture the emission spectrum of the autofluorescence from your control sample and use software to subtract it from your stained sample images.
-
Photobleaching: Before adding this compound, you can intentionally photobleach the autofluorescence by exposing the sample to high-intensity light.
-
Use Phenol Red-Free Medium: Standard cell culture medium containing phenol red can be highly fluorescent. Switch to a phenol red-free medium or a clear buffered saline solution for imaging.
Frequently Asked Questions (FAQs)
Question 1: What is the mechanism of action for this compound?
This compound is a "turn-on" fluorescent probe designed for the detection of thiols. While some Bodipy-based probes are designed for hydrogen sulfide (H2S), this compound specifically utilizes a thiosulfonate group as the recognition unit for thiols. The probe is initially non-fluorescent. In the presence of thiols, a chemical reaction occurs that cleaves the thiosulfonate group, releasing the highly fluorescent Bodipy core.
Caption: Activation mechanism of the this compound fluorescent probe.
Question 2: What are the optimal excitation and emission wavelengths for this compound?
The spectral properties of Bodipy dyes can be tuned by modifying their chemical structure. For this compound (also known as Thiol-green 2), the approximate excitation and emission maxima are in the green part of the spectrum.
Table 2: Spectral Properties of this compound
| Property | Wavelength (nm) |
| Excitation Maximum (Ex) | ~490 nm |
| Emission Maximum (Em) | ~515 nm |
Note: Always consult the manufacturer's specifications for the exact spectral properties of your specific lot of this compound.
Question 3: How should I prepare and store this compound stock solutions?
Proper preparation and storage are essential for maintaining the stability and performance of the probe.
Protocol for Stock Solution Preparation and Storage
-
Dissolving the Probe: Bodipy dyes are often hydrophobic and should be dissolved in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution (e.g., 1-10 mM).
-
Storage: Store the stock solution at -20°C or -80°C, protected from light. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock solution to the final working concentration in your desired aqueous buffer immediately before use. To avoid precipitation, vigorously shake or vortex the diluted solution before applying it to your sample.
Workflow for Reducing Background Fluorescence
The following diagram outlines a systematic approach to troubleshooting and minimizing background fluorescence when using this compound.
Caption: A systematic workflow for troubleshooting high background fluorescence.
References
Bodipy-TS photobleaching and how to prevent it.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to Bodipy-TS photobleaching during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound, also known as Thiol-green 2, is a fluorescent probe that is highly specific for thiols. It operates through a "turn-on" mechanism, where its fluorescence intensity increases upon reaction with thiol groups. This makes it a valuable tool for detecting and quantifying thiols in various biological samples. This compound has an excitation maximum of approximately 490 nm and an emission maximum of around 515 nm.[1]
Q2: What is photobleaching and why is it a concern when using this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a permanent loss of its ability to fluoresce. When a fluorescent molecule like this compound is exposed to excitation light, it can undergo chemical reactions, often involving reactive oxygen species, that render it non-fluorescent. This is a significant concern in fluorescence microscopy as it can lead to a diminished signal over time, affecting the quality and quantitative accuracy of the images.[]
Q3: How photostable is this compound compared to other dyes?
Troubleshooting Guide: this compound Photobleaching
This guide provides solutions to common issues encountered during fluorescence imaging with this compound.
| Problem | Potential Cause | Recommended Solution |
| Rapid signal loss during imaging | Excessive excitation light intensity. | Reduce the power of the laser or the intensity of the lamp used for excitation. Use the lowest light intensity that provides a detectable signal. |
| Prolonged exposure times. | Decrease the camera exposure time. For time-lapse imaging, increase the interval between acquisitions. | |
| High concentration of molecular oxygen. | Use a commercial antifade mounting medium containing oxygen scavengers. For live-cell imaging, consider using an oxygen-depleted imaging medium or an enzymatic oxygen scavenging system. | |
| Weak initial signal | Low probe concentration. | Optimize the concentration of this compound. Start with the manufacturer's recommended concentration and perform a titration to find the optimal signal-to-noise ratio. |
| Inefficient labeling. | Ensure that the experimental conditions (e.g., pH, incubation time) are optimal for the reaction between this compound and the target thiols. | |
| Suboptimal imaging settings. | Check that the excitation and emission filters on the microscope are appropriate for the spectral properties of this compound (Ex/Em: ~490/515 nm). | |
| High background fluorescence | Non-specific binding of the probe. | Increase the number and duration of washing steps after staining to remove unbound probe. |
| Autofluorescence from the sample. | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using spectral unmixing or imaging at longer wavelengths if possible. |
Experimental Protocols
Protocol 1: General Staining Protocol for Fixed Cells with this compound
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Cell Fixation: Fix cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.
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Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.
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Permeabilization (Optional): If targeting intracellular thiols, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
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Blocking (Optional): To reduce non-specific binding, incubate the cells with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30 minutes.
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This compound Staining: Prepare the this compound working solution in a suitable buffer (e.g., PBS) at the desired concentration (typically in the low micromolar range). Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.
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Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
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Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for this compound (Ex/Em: ~490/515 nm).
Protocol 2: Minimizing Photobleaching During Live-Cell Imaging with this compound
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Cell Preparation: Culture cells in a suitable imaging dish or chamber.
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Staining: Incubate the live cells with this compound at the optimized concentration in a phenol red-free medium. Protect from light during incubation.
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Washing: Gently wash the cells with fresh imaging medium to remove excess probe.
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Imaging Setup:
-
Use a microscope equipped with a sensitive camera (e.g., EMCCD or sCMOS) to allow for shorter exposure times.
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Minimize the excitation light intensity to the lowest level that provides a usable signal.
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Use neutral density filters to attenuate the excitation light.
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Ensure the light path is correctly aligned to maximize signal collection.
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Image Acquisition:
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Focus on the cells using transmitted light or a brief fluorescence exposure on a region of interest that will not be used for data collection.
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Acquire images using the shortest possible exposure time.
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For time-lapse experiments, use the longest possible interval between frames.
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When not acquiring images, block the excitation light path using a shutter.
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Use of Antifade Reagents: If compatible with your experimental setup, consider adding a commercial live-cell antifade reagent to the imaging medium.
Visualizations
Caption: General mechanism of fluorophore photobleaching.
Caption: Recommended workflow to minimize this compound photobleaching.
References
Bodipy-TS signal instability during time-lapse microscopy.
Welcome to the technical support center for Bodipy-TS signal instability during time-lapse microscopy. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during live-cell imaging experiments with this compound.
Frequently Asked Questions (FAQs)
Here we address common issues related to this compound signal instability.
Q1: My this compound signal is rapidly fading during my time-lapse experiment. What is causing this and how can I fix it?
A1: Rapid signal loss, or photobleaching, is a common issue in fluorescence microscopy. It occurs when the fluorophore is irreversibly damaged by the excitation light. Bodipy dyes are known for their relatively high photostability, but long-term imaging can still lead to significant signal decay.[][][]
Troubleshooting Steps:
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Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal. Neutral density filters can be used to attenuate the excitation light.[]
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Minimize Exposure Time: Decrease the camera exposure time to the minimum required for a good signal-to-noise ratio.
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Optimize Imaging Intervals: Increase the time between image acquisitions to reduce the cumulative exposure of the sample to light.
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Use Antifade Reagents: For fixed-cell imaging, mounting media containing antifade reagents can significantly reduce photobleaching. However, be aware that some antifade reagents, like those containing p-phenylenediamine (PPD), may not be compatible with Bodipy dyes.[4] It is crucial to test the compatibility of the antifade reagent with your specific Bodipy probe.
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Oxygen Scavenging Systems: In some cases, removing dissolved oxygen from the imaging medium can reduce photobleaching. This can be achieved using commercially available oxygen scavenging systems or by preparing specific buffer formulations.
Q2: I'm observing bright, punctate artifacts in my images that are not my structures of interest. What are these and how do I get rid of them?
A2: These bright puncta are likely aggregates of the this compound dye. Bodipy dyes, being hydrophobic, have a tendency to aggregate in aqueous environments, leading to fluorescence quenching or the formation of these bright artifacts.
Troubleshooting Steps:
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Optimize Staining Concentration: Use the lowest effective concentration of this compound. A typical starting range for live-cell staining is 0.1–2 µM. Titrate the concentration to find the optimal balance between signal and background/aggregation.
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Proper Dye Preparation: Ensure the this compound stock solution, typically in DMSO or ethanol, is well-dissolved. When diluting into your aqueous imaging medium, vortex or mix vigorously immediately before adding it to your sample to minimize precipitation.
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Washing Steps: After staining, perform thorough washes with fresh, pre-warmed imaging medium or PBS to remove any unbound or aggregated dye.
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Solvent Control: Include a control where cells are treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound to ensure the solvent itself is not causing cellular stress or artifacts.
Q3: My this compound signal is weak and the background is high. How can I improve my signal-to-noise ratio?
A3: A low signal-to-noise ratio (SNR) can be caused by several factors including suboptimal dye concentration, high background fluorescence from the medium or cells, and improper imaging settings.
Troubleshooting Steps:
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Optimize Dye Concentration: As mentioned, titrate the this compound concentration. Too low a concentration will result in a weak signal, while too high a concentration can lead to quenching and high background.
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Use Phenol Red-Free Medium: If imaging in cell culture medium, switch to a phenol red-free formulation, as phenol red is fluorescent and contributes to background.
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Thorough Washing: Ensure adequate washing after staining to remove excess dye.
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Optimize Microscope Settings: Adjust the gain and offset settings on your detector to maximize the signal from your sample while minimizing the background.
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Image Analysis: Use background subtraction algorithms during image analysis to computationally reduce the background.
Q4: The fluorescence intensity of my this compound is fluctuating and not stable over time, even with minimal photobleaching. What could be the cause?
A4: Fluctuations in this compound fluorescence can be due to its sensitivity to the local microenvironment. Changes in pH, polarity, and viscosity within the cell can all affect the quantum yield of the dye.
Troubleshooting Steps:
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Maintain Stable Environmental Conditions: Use a heated stage and a CO2-controlled environmental chamber on your microscope to maintain physiological conditions for your cells throughout the experiment.
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Buffer the Imaging Medium: Ensure your imaging medium is well-buffered to maintain a stable pH.
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Consider the Local Environment: Be aware that the fluorescence of some Bodipy derivatives is inherently sensitive to the polarity of their surroundings. This can be a feature to exploit for certain experimental questions but can also be a source of signal instability if not controlled for.
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Control for Cellular Health: Unhealthy or dying cells can exhibit changes in their internal environment that may affect this compound fluorescence. Monitor cell health throughout the experiment using brightfield or DIC imaging.
Troubleshooting Guides
Guide 1: Optimizing Imaging Parameters to Minimize Photobleaching
This guide provides a systematic approach to setting up your microscope for time-lapse imaging with this compound while minimizing photobleaching.
Experimental Protocol:
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Initial Setup:
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Turn on the microscope, laser sources, and environmental chamber. Allow the system to stabilize for at least 30 minutes.
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Place a control sample (e.g., unstained cells) on the microscope to set the initial focus and field of view using brightfield or DIC.
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-
Determine Minimum Laser Power:
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Switch to your this compound stained sample.
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Start with the lowest possible laser power setting for the excitation wavelength of your this compound.
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Gradually increase the laser power until you can clearly distinguish your signal from the background. Note this laser power setting.
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-
Determine Minimum Exposure Time:
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Using the minimum laser power determined in the previous step, start with a longer exposure time (e.g., 500 ms).
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Gradually decrease the exposure time until you reach the point where the signal is just above the noise level of the detector.
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-
Set Time-Lapse Parameters:
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Determine the desired temporal resolution for your experiment (i.e., how often you need to acquire an image).
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Set the time interval between acquisitions to be as long as possible while still capturing the dynamics of the biological process you are studying.
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-
Acquisition:
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Begin your time-lapse acquisition using the optimized settings.
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Monitor the signal intensity over the first few time points to ensure it is stable and that photobleaching is minimized.
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Guide 2: Preparing Live Cells for this compound Staining and Imaging
This guide outlines a standard protocol for staining live cells with this compound to achieve optimal signal and minimize artifacts.
Experimental Protocol:
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Cell Culture:
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Plate your cells on glass-bottom dishes or coverslips suitable for microscopy.
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Culture cells to a confluency of 70-80%. Overly confluent cells may exhibit altered physiology.
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-
Prepare Staining Solution:
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Prepare a stock solution of this compound in high-quality, anhydrous DMSO or ethanol. Store protected from light at -20°C.
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On the day of the experiment, dilute the this compound stock solution to the desired final concentration (e.g., 1 µM) in pre-warmed, serum-free, phenol red-free imaging medium. Vortex the solution immediately before use.
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-
Staining:
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Remove the culture medium from the cells and gently wash once with pre-warmed PBS.
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Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
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Washing:
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Remove the staining solution and wash the cells 2-3 times with pre-warmed imaging medium to remove any unbound dye.
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-
Imaging:
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Add fresh, pre-warmed imaging medium to the cells.
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Place the sample on the microscope stage within the environmental chamber.
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Allow the sample to equilibrate for a few minutes before starting your time-lapse acquisition.
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Quantitative Data
Table 1: Fluorescence Quantum Yields of a Bodipy Derivative in Various Solvents
This table illustrates the sensitivity of Bodipy fluorescence to the solvent environment. Note that "this compound" is a general term, and the specific photophysical properties can vary between different Bodipy derivatives. The data below is for a representative Bodipy dye.
| Solvent | Refractive Index (η) | Fluorescence Quantum Yield (ΦF) |
| n-Hexane | 1.375 | 0.19 |
| Toluene | 1.496 | 0.22 |
| Acetonitrile | 1.344 | 0.38 |
| Methanol | 1.329 | 0.35 |
| DMSO | 1.479 | 0.43 |
| Data adapted from a study on a specific Bodipy derivative and may not be representative of all this compound probes. The fluorescence quantum yield is a measure of the dye's brightness. |
Visualizations
Caption: A troubleshooting workflow for addressing this compound signal instability.
Caption: Key differences between photobleaching and dye aggregation.
References
Avoiding Bodipy-TS aggregation and precipitation in aqueous buffer.
Welcome to the technical support center for Bodipy-TS. This guide provides troubleshooting advice and answers to frequently asked questions to help you overcome challenges with this compound aggregation and precipitation in aqueous buffers during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (Thiol-green 2) is a fluorescent probe designed for the specific and rapid detection of thiols. It operates on a "turn-on" mechanism, meaning it exhibits low fluorescence in its native state and becomes highly fluorescent upon reaction with thiol groups. This property makes it a valuable tool for studying thiol-containing molecules and related biological processes. The excitation and emission maxima of the this compound thiol adduct are approximately 490 nm and 515 nm, respectively.[1][2]
Q2: Why is my this compound precipitating out of my aqueous buffer?
Bodipy dyes, including this compound, are generally hydrophobic.[3] This inherent property leads to poor solubility in aqueous solutions and a tendency to aggregate, which can result in precipitation.[3] This issue is often observed when a concentrated stock solution of this compound in an organic solvent is diluted into an aqueous buffer.
Q3: What is aggregation-caused quenching (ACQ) and how does it affect my results?
Aggregation-caused quenching is a common phenomenon with many fluorescent dyes, including Bodipy derivatives.[4] When the dye molecules clump together (aggregate) in aqueous environments, their fluorescence is often significantly reduced or "quenched." This can lead to a loss of signal, weak fluorescence, and inaccurate quantification in your experiments.
Troubleshooting Guide: this compound Aggregation and Precipitation
This guide provides solutions to common problems encountered when using this compound in aqueous buffers.
| Problem | Potential Cause | Recommended Solution |
| Visible precipitate or cloudy solution after diluting this compound stock into aqueous buffer. | 1. Poor solubility: The hydrophobic nature of this compound causes it to come out of solution when introduced to a purely aqueous environment. 2. High final concentration: The concentration of this compound in the aqueous buffer may be too high, exceeding its solubility limit. | 1. Use a co-solvent: Prepare the final working solution in a buffer containing a small percentage of an organic co-solvent like DMSO or ethanol. Typically, a final concentration of 1% DMSO is sufficient to maintain solubility without adversely affecting most biological systems. 2. Optimize dye concentration: Lower the final working concentration of this compound. For most cell-based assays, a concentration range of 1-10 µM is recommended. |
| Weak or no fluorescent signal in my sample. | 1. Aggregation-Caused Quenching (ACQ): Even if no visible precipitate is present, microscopic aggregates may be forming, leading to fluorescence quenching. 2. Incorrect filter sets: The excitation and emission wavelengths of your imaging system may not be optimal for this compound. | 1. Improve dissolution: When preparing the working solution, add the this compound stock solution to the aqueous buffer while vortexing or vigorously mixing to promote rapid and uniform dispersion. 2. Consider surfactants: In some cases, the addition of a non-ionic surfactant, such as a low concentration of Triton X-100 or Pluronic F-127, can help to prevent aggregation. However, compatibility with your specific experimental system must be verified. 3. Verify instrument settings: Ensure you are using the appropriate filter sets for this compound (Excitation: ~490 nm, Emission: ~515 nm). |
| Uneven or punctate staining in cells. | 1. Dye aggregation: Small aggregates of this compound can lead to non-specific, punctate staining patterns. 2. Incomplete dissolution of stock: If the initial stock solution is not fully dissolved, this can lead to uneven staining. | 1. Fresh working solution: Always prepare the this compound working solution fresh before each experiment. 2. Ensure complete dissolution of stock: Before preparing the working solution, ensure your this compound stock in DMSO is fully dissolved. Gentle warming to 37°C and brief ultrasonication can aid in dissolution. 3. Filter the working solution: If aggregation persists, consider filtering the final working solution through a 0.2 µm syringe filter before applying it to your sample. |
| High background fluorescence. | 1. Excessive dye concentration: Using too high a concentration of this compound can lead to high background signal. 2. Insufficient washing: Residual, unbound this compound in the sample can contribute to background fluorescence. | 1. Titrate this compound concentration: Perform a concentration titration to find the optimal balance between signal and background for your specific application. 2. Thorough washing: Increase the number and duration of washing steps with your assay buffer (e.g., PBS) after incubation with this compound to remove any unbound probe. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the proper preparation of this compound solutions to minimize aggregation.
Materials:
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This compound solid
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
Procedure:
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Stock Solution Preparation (10 mM):
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Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
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Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, dissolve 1 mg of this compound (MW: 434.33 g/mol ) in 230.2 µL of DMSO.
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Ensure complete dissolution by vortexing. If necessary, briefly warm the solution to 37°C or sonicate.
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Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
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Working Solution Preparation (e.g., 5 µM in PBS with 0.1% DMSO):
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Prepare the working solution immediately before use.
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Determine the final volume of the working solution needed for your experiment.
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Calculate the volume of the 10 mM this compound stock solution required. For example, to make 1 mL of a 5 µM working solution, you will need 0.5 µL of the 10 mM stock.
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Add the appropriate volume of the aqueous buffer (e.g., 999.5 µL of PBS) to a microcentrifuge tube.
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While vigorously vortexing the buffer, add the calculated volume of the this compound stock solution (0.5 µL). This rapid mixing is crucial to prevent immediate aggregation upon dilution.
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The final DMSO concentration in this example is 0.05%. If solubility issues persist, the final DMSO concentration can be increased, but it is recommended to keep it below 1% for most cell-based experiments.
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Protocol 2: General Staining Protocol for Live Cells
This protocol provides a general workflow for staining live cells with this compound.
Materials:
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Live cells cultured in appropriate medium
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This compound working solution (prepared as in Protocol 1)
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Washing buffer (e.g., PBS or Hank's Balanced Salt Solution - HBSS)
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Fluorescence microscope with appropriate filters
Procedure:
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Cell Preparation:
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Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide).
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Staining:
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Remove the cell culture medium.
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Wash the cells once with the washing buffer.
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Add the freshly prepared this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light. The optimal incubation time may need to be determined empirically.
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Washing:
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Remove the staining solution.
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Wash the cells 2-3 times with the washing buffer to remove any unbound probe and reduce background fluorescence.
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Imaging:
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Add fresh washing buffer or imaging medium to the cells.
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Image the cells immediately using a fluorescence microscope with the appropriate filter set for this compound (Excitation: ~490 nm, Emission: ~515 nm).
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Signaling Pathways and Workflows
This compound Thiol Detection Mechanism
The following diagram illustrates the "turn-on" fluorescence mechanism of this compound upon reaction with a thiol-containing molecule (R-SH).
General Experimental Workflow for Cellular Thiol Detection
This diagram outlines a typical workflow for using this compound to detect thiols in a cellular context.
References
BODIPY-TS Staining in Tissue Sections: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing BODIPY-TS staining in tissue sections. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and reproducible results.
Experimental Protocol: this compound Staining of Tissue Sections
This protocol outlines the key steps for staining both frozen and paraffin-embedded tissue sections with this compound to detect thiols.
Materials:
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This compound dye
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Dimethyl sulfoxide (DMSO)
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Phosphate-buffered saline (PBS)
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Paraformaldehyde (PFA) or Formalin
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Xylene (for paraffin-embedded sections)
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Ethanol series (100%, 95%, 70%, 50%) (for paraffin-embedded sections)
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Antigen retrieval solution (e.g., citrate buffer) (optional, for paraffin-embedded sections)
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Permeabilization buffer (e.g., PBS with 0.1-0.5% Triton X-100 or Saponin)
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Mounting medium with DAPI (optional)
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Coverslips
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Staining jars
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Incubation chamber
Protocol:
I. Reagent Preparation:
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This compound Stock Solution (1-10 mM): Dissolve this compound in high-quality, anhydrous DMSO. Store at -20°C or -80°C, protected from light and moisture.[1]
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This compound Working Solution (1-10 µM): Immediately before use, dilute the stock solution in PBS to the desired final concentration. Vortex vigorously to ensure the dye is fully dissolved.[][3]
II. Tissue Section Preparation:
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For Frozen Sections:
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For Paraffin-Embedded Sections:
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Deparaffinize the sections by immersing them in xylene (2-3 changes, 5-10 minutes each).
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Rehydrate the sections through a graded ethanol series (e.g., 100%, 95%, 70%, 50% ethanol) for 3-5 minutes each, followed by a final wash in distilled water.
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Antigen Retrieval (Optional): If necessary for co-staining with antibodies, perform antigen retrieval using a suitable method (e.g., heat-induced epitope retrieval in citrate buffer).
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Wash the slides with PBS.
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III. Staining Procedure:
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Permeabilization: Incubate the sections in a permeabilization buffer for 10-15 minutes at room temperature to improve dye penetration.
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Washing: Wash the slides twice with PBS for 5 minutes each.
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Staining: Apply the freshly prepared this compound working solution to the tissue sections and incubate for 30-60 minutes at room temperature in a dark, humidified chamber.
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Washing: Wash the slides three times with PBS for 5-10 minutes each to remove unbound dye.
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Counterstaining (Optional): If desired, counterstain the nuclei with DAPI by including it in the mounting medium.
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Mounting: Mount the coverslips onto the slides using an appropriate mounting medium.
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Imaging: Visualize the stained sections using a fluorescence microscope with appropriate filter sets for this compound (Excitation: ~490 nm; Emission: ~515 nm).
Experimental Workflow
References
Technical Support Center: Bodipy-TS and Fluorescent Probe Interference
Welcome to the technical support center for Bodipy-TS. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving potential interference issues when using this compound in conjunction with other fluorescent probes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general fluorescent properties?
This compound is a fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family. These dyes are known for their unique photophysical properties, including high molar extinction coefficients, high fluorescence quantum yields, and narrow absorption and emission spectra.[1][] They are generally stable under physiological conditions and their fluorescence is relatively insensitive to pH and solvent polarity.[3][4] The specific spectral characteristics of this compound will determine its optimal applications and potential for interference with other fluorophores.
Q2: What causes interference between this compound and other fluorescent probes?
The primary cause of interference is spectral overlap , where the emission spectrum of one fluorophore (the donor, e.g., this compound) overlaps with the excitation spectrum of another (the acceptor).[] This can lead to two main types of interference:
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Spectral Bleed-through (or Crosstalk): This occurs when the emission signal from this compound is detected in the channel intended for another fluorophore, or vice-versa. This is a common issue in multicolor imaging experiments.
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Förster Resonance Energy Transfer (FRET): If the emission spectrum of this compound significantly overlaps with the excitation spectrum of a second probe, and the two are in close proximity (typically <10 nm), non-radiative energy transfer can occur from this compound to the other probe. This leads to quenching of the this compound fluorescence and sensitized emission from the acceptor probe.
Other less common causes can include non-specific binding of one of the probes or alterations in the photophysical properties of the dyes due to interactions with the cellular environment or experimental conditions.
Q3: How can I minimize spectral bleed-through?
Minimizing spectral bleed-through is crucial for accurate multicolor imaging. Here are several strategies:
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Careful Fluorophore Selection: Choose fluorophores with the largest possible separation between their emission and excitation spectra.
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Optimal Filter Sets: Use narrow bandpass filters that are specifically designed for your chosen fluorophores to minimize the detection of off-target emissions.
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Sequential Imaging: If your imaging system allows, acquire images for each fluorophore sequentially rather than simultaneously. This completely eliminates bleed-through.
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Spectral Unmixing: For advanced microscopy systems, spectral imaging followed by linear unmixing algorithms can computationally separate overlapping emission spectra.
Q4: My this compound signal is weaker than expected when I use it with another probe. What could be the cause?
A weaker than expected signal could be due to several factors:
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Fluorescence Quenching: As mentioned, FRET can cause quenching of the this compound signal.
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Photobleaching: Bodipy dyes are generally photostable, but prolonged or high-intensity excitation can still lead to photobleaching. Minimize exposure time and excitation power.
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Environmental Effects: While Bodipy dyes are relatively insensitive to their environment, extreme pH or high solvent polarity can sometimes affect fluorescence.
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Dye Aggregation: At high concentrations, some Bodipy dyes can form non-fluorescent dimers or aggregates, leading to a decrease in the overall signal.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving interference issues.
Problem: Suspected Spectral Bleed-through
Symptoms:
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Signal from this compound is visible in the detection channel of your second fluorophore when only this compound is excited.
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Signal from your second fluorophore is visible in the this compound detection channel when only the second fluorophore is excited.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for spectral bleed-through.
Problem: Unexpected Decrease in this compound Fluorescence (Quenching)
Symptoms:
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The fluorescence intensity of this compound is significantly lower in the presence of a second fluorescent probe compared to when it is used alone.
Troubleshooting Steps:
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Rule out Bleed-through: Follow the workflow above to ensure the signal decrease is not an artifact of improper channel separation.
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Perform a Quenching Control Experiment:
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Prepare two samples: one stained only with this compound and another co-stained with this compound and the second probe.
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Measure the fluorescence intensity of this compound in both samples using a fluorometer or by quantifying image intensity. A significant decrease in the co-stained sample suggests quenching.
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Consider FRET: If the emission spectrum of this compound overlaps with the excitation spectrum of the second probe, FRET is a likely cause. You can confirm this by observing sensitized emission from the acceptor probe when exciting the donor (this compound).
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Investigate Environmental Effects: Ensure that the experimental buffer and conditions are consistent between your control and co-stained samples.
Quantitative Data: Spectral Properties of Common Fluorophores
The following table summarizes the approximate excitation and emission maxima of common Bodipy dyes and other frequently used fluorophores to help in assessing potential spectral overlap. Note that the exact wavelengths can vary depending on the specific derivative and the local environment.
| Fluorophore Family | Example Probe | Excitation Max (nm) | Emission Max (nm) | Potential for Overlap with this compound |
| Bodipy | Bodipy FL | ~503 | ~512 | High with green emitters (e.g., GFP) |
| Bodipy R6G | ~528 | ~547 | Moderate with yellow/orange emitters | |
| Bodipy TMR | ~543 | ~569 | Moderate with orange/red emitters | |
| Bodipy TR | ~592 | ~618 | Low with green/yellow emitters | |
| Green Fluorescent Proteins | EGFP | ~488 | ~507 | High with Bodipy FL |
| Cyanine Dyes | Cy3 | ~550 | ~570 | High with Bodipy TMR |
| Cy5 | ~649 | ~670 | Low with most Bodipy dyes | |
| Rhodamine Dyes | TRITC | ~557 | ~576 | High with Bodipy TMR |
| Alexa Fluor Dyes | Alexa Fluor 488 | ~495 | ~519 | High with Bodipy FL |
| Alexa Fluor 555 | ~555 | ~565 | High with Bodipy TMR | |
| Alexa Fluor 647 | ~650 | ~668 | Low with most Bodipy dyes |
Data compiled from various sources.
Experimental Protocols
Protocol: Quantifying Spectral Bleed-through
Objective: To quantify the percentage of signal from one fluorophore that bleeds into the detection channel of another.
Materials:
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Your cells or sample of interest
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This compound staining solution
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Staining solution for the second fluorescent probe
-
Fluorescence microscope with appropriate filter sets for both probes
Methodology:
-
Prepare three sets of samples:
-
Sample 1: Stained only with this compound.
-
Sample 2: Stained only with the second fluorescent probe.
-
Sample 3: Co-stained with both this compound and the second probe.
-
-
Image Sample 1 (this compound only):
-
Acquire an image using the this compound excitation and emission filters (Channel 1).
-
Without changing the field of view, acquire an image using the second probe's excitation and emission filters (Channel 2).
-
-
Image Sample 2 (Second Probe only):
-
Acquire an image using the second probe's excitation and emission filters (Channel 2).
-
Without changing the field of view, acquire an image using the this compound excitation and emission filters (Channel 1).
-
-
Image Sample 3 (Co-stained):
-
Acquire images in both channels.
-
-
Image Analysis:
-
For Sample 1, measure the mean fluorescence intensity in a region of interest (ROI) in both Channel 1 (IBodipy_in_Ch1) and Channel 2 (IBodipy_in_Ch2).
-
For Sample 2, measure the mean fluorescence intensity in a similar ROI in both Channel 2 (IProbe2_in_Ch2) and Channel 1 (IProbe2_in_Ch1).
-
-
Calculate Bleed-through Coefficients:
-
Bleed-through of this compound into Channel 2 (%) = (IBodipy_in_Ch2 / IBodipy_in_Ch1) * 100
-
Bleed-through of Probe 2 into Channel 1 (%) = (IProbe2_in_Ch1 / IProbe2_in_Ch2) * 100
-
-
Correction (Optional): If bleed-through is significant, you can use these coefficients to correct the images from your co-stained sample using image analysis software.
Experimental Workflow Diagram:
Caption: Workflow for quantifying spectral bleed-through.
Signaling Pathway and Interference Visualization
The following diagram illustrates the concept of spectral overlap leading to bleed-through and FRET.
Caption: Conceptual diagram of spectral overlap and interference.
References
Technical Support Center: Bodipy Fluorophores in Imaging
A Note on Nomenclature: The term "Bodipy-TS" does not correspond to a standardly named Bodipy derivative in scientific literature. This guide provides troubleshooting and optimization strategies applicable to the broad family of Bodipy dyes, which are widely used in fluorescence imaging.
Frequently Asked Questions (FAQs)
Q1: What are Bodipy dyes and why are they used in fluorescence imaging?
Bodipy (boron-dipyrromethene) dyes are a class of fluorescent probes known for their excellent photophysical properties.[1] They are widely used in cellular imaging due to their:
-
High fluorescence quantum yield: They emit bright signals, which is crucial for effective imaging.[1][2][3]
-
Strong extinction coefficients: They are efficient at absorbing light.[1]
-
Remarkable photostability: They are resistant to photobleaching, allowing for longer imaging times.
-
Narrow emission spectra: This minimizes signal overlap in multicolor imaging experiments.
-
Environmental insensitivity: Their fluorescence is less affected by solvent polarity and pH compared to other dyes.
-
Versatility: The Bodipy core can be easily modified to create probes for specific targets and applications.
Q2: What are the common applications of Bodipy dyes in research?
Bodipy dyes are versatile and have been adapted for numerous applications, including:
-
Lipid droplet and membrane staining: Their lipophilic nature makes them excellent for visualizing lipids.
-
Cell tracking: Their stability and low cytotoxicity are ideal for long-term tracking of cells.
-
Sensing specific molecules and ions: Derivatives have been designed to detect nitric oxide, glutathione, peroxynitrite, and metal ions.
-
Immunofluorescence: Bodipy-conjugated antibodies can be used to label specific proteins.
-
Flow cytometry: For quantifying cellular properties.
Q3: What are the main causes of a low signal-to-noise ratio (SNR) in Bodipy imaging?
A low SNR, where the desired signal is difficult to distinguish from the background, can be caused by several factors:
-
High background fluorescence: This can stem from unbound dye, nonspecific binding, or autofluorescence from the sample itself.
-
Weak fluorescence signal: This may be due to insufficient dye concentration, short staining duration, or poor cell health.
-
Photobleaching: High excitation intensity or long exposure times can lead to the degradation of the fluorophore.
-
Suboptimal imaging parameters: Incorrect filter sets or imaging settings can result in poor signal detection.
Troubleshooting Guide
Issue 1: High Background Fluorescence
Q: My images have a high background, which is obscuring my signal. What can I do to reduce it?
A: High background can be tackled by identifying its source and optimizing your protocol.
1. Identify the Source of Background:
-
Unstained Sample Control: Image a sample without any fluorescent dye to assess the level of endogenous autofluorescence.
-
Secondary Antibody-Only Control (for immunofluorescence): This helps determine if the secondary antibody is binding non-specifically.
2. Reduce Autofluorescence:
-
Fixation: Aldehyde fixatives like formaldehyde can increase autofluorescence. Consider using ice-cold methanol for fixation, which can reduce background. If using aldehydes, a quenching step with sodium borohydride may help.
-
Spectral Separation: If your sample has strong autofluorescence in a particular spectrum (e.g., green), consider using a Bodipy derivative that emits in the red or far-red region.
-
Imaging Media: Use a low-background imaging medium, like FluoroBrite DMEM, for live-cell imaging.
3. Minimize Nonspecific Binding:
-
Optimize Dye Concentration: Using too high a concentration of the Bodipy dye is a common cause of high background. Titrate your dye to find the lowest concentration that still provides a good signal.
-
Thorough Washing: Increase the number and duration of washing steps after staining to remove unbound dye.
-
Blocking (for immunofluorescence): Use an appropriate blocking agent like bovine serum albumin (BSA) or non-fat dry milk to prevent nonspecific antibody binding.
4. Check Your Imaging Vessel:
-
Plastic-bottom dishes can be highly fluorescent. Switch to glass-bottom dishes or coverslips for imaging.
Issue 2: Weak or No Signal
Q: I am seeing a very weak signal or no signal at all. How can I improve my signal intensity?
A: A weak signal can often be resolved by optimizing your staining and imaging conditions.
1. Optimize Staining Protocol:
-
Dye Concentration and Incubation Time: Ensure you are using an optimal dye concentration and incubation time for your specific cell type and Bodipy derivative. Insufficient concentration or time will lead to a weak signal.
-
Cell Health: Unhealthy or stressed cells may not take up the dye efficiently. Ensure your cells are healthy and not overly confluent.
-
Fresh Dye Solution: Always use a freshly prepared dye solution, as the fluorescence of some dyes can diminish over time in solution.
2. Check Imaging Setup:
-
Excitation and Emission Filters: Verify that you are using the correct filter sets for the specific Bodipy dye you are using.
-
Exposure Time and Laser Power: Increase the exposure time or laser power, but be mindful of photobleaching. Find a balance that provides a good signal without damaging the sample.
3. Consider the Staining Order for Fixed Cells:
-
For some applications, particularly lipid droplet staining, staining with Bodipy before fixation can yield a better signal, as some fixation methods can affect lipid structures.
Issue 3: Rapid Photobleaching
Q: My fluorescence signal fades very quickly during imaging. How can I prevent photobleaching?
A: While Bodipy dyes are generally photostable, intense or prolonged imaging can still cause photobleaching.
-
Reduce Excitation Intensity: Use the lowest possible laser power that provides an adequate signal.
-
Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.
-
Use an Anti-fade Mounting Medium: For fixed samples, use a commercially available anti-fade mounting medium to protect the dye from photobleaching.
-
Stable Imaging Conditions: For live-cell imaging, maintain a stable temperature and CO2 environment to reduce cellular stress, which can impact fluorescence stability.
Quantitative Data Summary
Table 1: Photophysical Properties of Common Bodipy Derivatives
| Bodipy Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Common Applications |
| BODIPY FL | ~503 | ~512 | ~0.9 | General labeling, immunofluorescence |
| BODIPY 493/503 | ~493 | ~503 | High | Neutral lipid and lipid droplet staining |
| BODIPY 581/591 C11 | ~581 | ~591 | - | Lipid peroxidation sensor |
| BODIPY TR | ~588 | ~616 | - | Red-fluorescent labeling |
| BODIPY 630/650 | ~625 | ~640 | - | Far-red labeling |
Note: Spectral properties can vary slightly depending on the local environment (e.g., solvent, conjugation to a molecule).
Table 2: Recommended Starting Concentrations for Bodipy Staining
| Application | Bodipy Derivative | Recommended Working Concentration | Incubation Time |
| Lipid Droplet Staining (Live Cells) | BODIPY 493/503 | 0.5 - 2 µM | 15 - 30 minutes |
| Lipid Droplet Staining (Fixed Cells) | BODIPY 493/503 | 0.5 - 5 µM | 20 - 60 minutes |
| General Cell Staining | BODIPY FL | 1 - 10 µM | 15 - 30 minutes |
Note: These are starting recommendations. The optimal concentration and time should be determined empirically for your specific experimental system.
Experimental Protocols
Protocol 1: Live-Cell Staining of Lipid Droplets with BODIPY 493/503
-
Cell Preparation: Culture cells on glass-bottom dishes or coverslips to 70-80% confluency. Ensure cells are healthy before staining.
-
Prepare Staining Solution: Prepare a 0.5 - 2 µM working solution of BODIPY 493/503 in a suitable buffer (e.g., PBS or HBSS) or serum-free medium.
-
Staining: Remove the culture medium and wash the cells once with PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells 2-3 times with PBS to remove unbound dye and reduce background interference.
-
Imaging: Image the cells immediately in an appropriate imaging medium (e.g., FluoroBrite DMEM). Use a filter set appropriate for BODIPY 493/503 (excitation ~493 nm, emission ~503 nm).
Protocol 2: Fixed-Cell Staining of Lipid Droplets with BODIPY 493/503
-
Cell Preparation: Culture cells on coverslips to the desired confluency.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Note: Methanol-based fixatives are generally not recommended as they can extract lipids.
-
Washing: Wash the cells 2-3 times with PBS to remove the fixative.
-
Staining: Add a 0.5 - 5 µM working solution of BODIPY 493/503 and incubate for 20-60 minutes in the dark at room temperature.
-
Washing: Wash the cells 2-3 times with PBS to remove excess dye.
-
Mounting and Imaging: Mount the coverslips onto a microscope slide using an anti-fade mounting medium. Image using appropriate filters.
Visualizations
Caption: General experimental workflow for Bodipy staining and imaging.
Caption: A decision tree for troubleshooting low signal-to-noise ratio.
Caption: Factors influencing the signal-to-noise ratio in fluorescence imaging.
References
Bodipy-TS artifacts and non-specific staining issues.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bodipy-TS. Our aim is to help you overcome common artifacts and non-specific staining issues to achieve reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorescent probe designed for the detection of thiols in cellular environments. It operates on a "turn-on" mechanism, meaning its fluorescence intensity increases significantly upon reaction with thiol groups, such as those found in glutathione and cysteine residues of proteins. This property makes it a valuable tool for studying cellular redox states and thiol-dependent signaling pathways.
Q2: What are the common causes of high background fluorescence with this compound?
High background fluorescence is a frequent issue that can obscure specific signals. The primary causes include:
-
Excessive Dye Concentration: Using a concentration of this compound that is too high can lead to non-specific binding and increased background.[]
-
Insufficient Washing: Inadequate washing after staining fails to remove all unbound probe, resulting in a generalized fluorescent signal across the sample.[]
-
Dye Aggregation: Bodipy dyes, being hydrophobic, have a tendency to aggregate in aqueous solutions, which can lead to fluorescent precipitates that adhere non-specifically to cells or surfaces.
-
Autofluorescence: Some cell types or components of the culture medium may exhibit natural fluorescence at the same wavelengths used to excite this compound.
Q3: How can I minimize non-specific staining when using this compound?
Minimizing non-specific staining is crucial for obtaining clear and accurate localization of thiol-containing molecules. Here are some key strategies:
-
Optimize Dye Concentration: Titrate the this compound concentration to find the lowest effective concentration that provides a good signal-to-noise ratio.
-
Thorough Washing: Increase the number and duration of washing steps after incubation with the probe to effectively remove unbound dye.[]
-
Use of a Blocking Agent: In some applications, pre-incubation with a blocking agent may help to reduce non-specific binding sites.
-
Proper Sample Preparation: Ensure cells are healthy and not overly confluent, as stressed or dying cells can exhibit altered membrane permeability and increased non-specific uptake of the dye.
Q4: What could be the reason for weak or no fluorescent signal?
A weak or absent signal can be due to several factors:
-
Low Thiol Levels: The cells may have very low concentrations of accessible thiols.
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on the microscope are appropriate for the spectral properties of this compound.
-
Photobleaching: Excessive exposure to excitation light can lead to the degradation of the fluorophore.
-
Quenching: High concentrations of the probe can lead to self-quenching, where the fluorescence of one molecule is absorbed by another.
Q5: Can this compound react with molecules other than thiols?
While this compound is designed to be thiol-specific, its reactive thiosulfonate group could potentially react with other highly nucleophilic species within the cell, although this is less common. It is important to include appropriate controls in your experiments to validate the specificity of the staining. The reactivity of the thiosulfonate group is primarily directed towards the highly nucleophilic thiolate anions.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound and provides actionable solutions.
Issue 1: High Background Staining
| Potential Cause | Recommended Solution |
| Dye concentration too high | Decrease the final concentration of this compound in your staining solution. A typical starting range is 0.5-5 µM, but this should be optimized for your specific cell type and experimental conditions.[] |
| Inadequate washing | Increase the number of post-staining washes (e.g., from 2 to 4 times) and the duration of each wash (e.g., from 5 to 10 minutes) with an appropriate buffer like PBS. |
| Dye precipitation | Prepare the this compound stock solution in a high-quality, anhydrous solvent like DMSO. When diluting to the final working concentration in an aqueous buffer, ensure rapid and thorough mixing to prevent aggregation. Pre-warming the buffer may also help. |
| Cellular autofluorescence | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using spectral unmixing or imaging at a different wavelength if your experimental setup allows. |
Issue 2: Non-specific Punctate Staining (Artifacts)
| Potential Cause | Recommended Solution |
| Dye aggregates adhering to cells | Prepare fresh working solutions of this compound for each experiment. Centrifuge or filter the working solution before use to remove any aggregates. |
| Probe accumulation in lipid droplets | While this compound is designed to be thiol-reactive, the hydrophobic nature of the Bodipy core can sometimes lead to its accumulation in lipid-rich structures. Co-staining with a known lipid droplet marker can help to identify this artifact. |
| Cellular debris | Ensure that your cell culture is healthy and free of excessive cellular debris, which can non-specifically bind the probe. |
Issue 3: Weak or Fading Signal
| Potential Cause | Recommended Solution |
| Low probe concentration | Gradually increase the concentration of this compound. |
| Short incubation time | Extend the incubation time to allow for sufficient reaction between the probe and cellular thiols. Optimization is key. |
| Photobleaching | Minimize the exposure of the sample to excitation light. Use a neutral density filter to reduce light intensity and keep exposure times as short as possible. The use of an anti-fade mounting medium can also be beneficial for fixed samples. |
| Fluorescence Quenching | Avoid excessively high concentrations of the probe, as this can lead to self-quenching. |
Experimental Protocols
Below are general protocols for staining live and fixed cells with this compound. Note that these are starting points, and optimization is highly recommended for each specific application.
Live Cell Staining Protocol
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or plate.
-
Probe Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 1-5 µM) in a serum-free medium or an appropriate buffer (e.g., PBS).
-
Staining: Remove the culture medium and wash the cells once with the serum-free medium or buffer. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells 2-3 times with fresh medium or buffer.
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for this compound.
Fixed Cell Staining Protocol
-
Cell Preparation and Fixation: Culture cells on coverslips. Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells 2-3 times with PBS to remove the fixative.
-
Permeabilization (Optional): If targeting intracellular thiols, permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes.
-
Probe Preparation: Prepare the this compound working solution as described for live-cell staining.
-
Staining: Incubate the fixed cells with the this compound working solution for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells 3-4 times with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image using a fluorescence microscope.
Visualizations
This compound Staining Workflow
Caption: General experimental workflow for this compound staining.
Troubleshooting Logic for High Background
Caption: Troubleshooting flowchart for high background staining.
This compound "Turn-On" Mechanism
Caption: Simplified diagram of the "turn-on" fluorescence mechanism.
References
Validation & Comparative
A Head-to-Head Comparison: Bodipy-TS vs. Monochlorobimane for Glutathione Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of glutathione (GSH), the most abundant intracellular thiol, is critical for understanding cellular redox homeostasis, detoxification processes, and the progression of numerous diseases. Two fluorescent probes, Bodipy-TS and monochlorobimane, are commonly employed for this purpose. This guide provides an objective, data-driven comparison of their performance, complete with experimental protocols and visualizations to aid researchers in selecting the optimal probe for their specific needs.
Mechanism of Action: A Tale of Two Chemistries
The fundamental difference between this compound and monochlorobimane lies in their reaction mechanisms with glutathione, which dictates their specificity and mode of detection.
Monochlorobimane (MCB) is a cell-permeable probe that becomes fluorescent upon reaction with GSH. This reaction is catalyzed by the enzyme Glutathione S-transferase (GST), which is ubiquitously present in cells. The non-fluorescent MCB reacts with the thiol group of GSH to form a highly fluorescent GSH-bimane adduct.[1][2]
This compound , on the other hand, operates on a more complex and specific dual-response mechanism. This probe is designed to differentiate GSH from other biological thiols like cysteine (Cys) and homocysteine (Hcy). The process involves two key steps:
-
Thiol-induced disulfide cleavage: The thiol group of GSH, Cys, or Hcy attacks the disulfide bond in the this compound molecule.
-
Intramolecular cyclization and displacement: Following the initial cleavage, a subsequent intramolecular reaction occurs. Due to the unique structure of GSH, its reaction with this compound results in a distinct fluorescent product compared to the products formed with Cys and Hcy. This allows for the ratiometric detection of GSH.[3][4]
Performance Characteristics: A Quantitative Comparison
The choice of a fluorescent probe is heavily influenced by its performance metrics. The following table summarizes the key quantitative data for this compound and monochlorobimane based on available literature.
| Feature | This compound | Monochlorobimane |
| Limit of Detection (LOD) | 8.5 x 10⁻⁷ M | Not explicitly stated in the provided results, but implied to be in the micromolar range for cellular assays. |
| Specificity | High selectivity for GSH over cysteine and homocysteine due to its dual-response mechanism. | Generally considered specific for GSH due to the GST-catalyzed reaction. However, some studies have reported a lack of specificity in certain cell types like peripheral blood mononuclear cells (PBMCs) and reaction with other protein thiols. |
| Excitation/Emission (nm) | Varies depending on the specific Bodipy core structure. For one described probe, excitation is at 490 nm, with emission changes allowing for ratiometric imaging. | Excitation: ~380-394 nm, Emission: ~460-490 nm. |
| Reaction Time | Reaction completion can take up to 2.5 hours to achieve a stable signal for quantification. | A 10-minute incubation can be sufficient for evaluating cellular GSH, though longer incubations (30-60 minutes) are also common. |
| Cell Permeability | Yes, designed for live-cell imaging. | Yes, it readily enters cells. |
| Photostability | Bodipy dyes are generally known for their high photostability. | Less photostable compared to Bodipy dyes. |
| pH Dependence | The fluorescence of some Bodipy derivatives can be pH-sensitive. | The reaction rate can be influenced by pH. |
Experimental Protocols: A Step-by-Step Guide
Detailed and reproducible experimental protocols are crucial for obtaining reliable results. Below are representative protocols for GSH detection using both probes.
Glutathione Detection using Monochlorobimane (Cell-Based Assay)
This protocol is adapted from procedures for spectrofluorometric and microplate-based assays.
Materials:
-
Monochlorobimane (MCB) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cultured cells
-
Black, clear-bottom 96-well plates
-
Fluorometric plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Cell Treatment: Treat cells with experimental compounds as required.
-
MCB Staining:
-
Prepare a working solution of MCB (e.g., 40 µM) in PBS or cell culture medium.
-
Remove the treatment medium and wash the cells with PBS.
-
Add the MCB working solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 10-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~394 nm and emission at ~490 nm.
Glutathione Detection using this compound (Live-Cell Imaging)
This protocol is a generalized procedure based on the principles of live-cell imaging with Bodipy-based probes.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Cultured cells on glass-bottom dishes or coverslips
-
Confocal or fluorescence microscope
Procedure:
-
Cell Culture: Culture cells on a suitable imaging substrate.
-
Probe Loading:
-
Prepare a working solution of this compound (e.g., 5-10 µM) in cell culture medium.
-
Replace the existing medium with the this compound working solution.
-
-
Incubation: Incubate the cells at 37°C for 30-60 minutes.
-
Washing: Wash the cells with fresh, pre-warmed culture medium to remove excess probe.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the Bodipy dye. For ratiometric probes, acquire images in two different emission channels.
Visualizing the Processes
Diagrams illustrating the reaction mechanisms and experimental workflows can provide a clearer understanding of the processes involved.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Monochlorobimane fluorometric method to measure tissue glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A dual-response BODIPY-based fluorescent probe for the discrimination of glutathione from cystein and homocystein - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Fluorescent Probes for Thiols: Bodipy-TS vs. The Alternatives
For Researchers, Scientists, and Drug Development Professionals
The detection and quantification of thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), are of paramount importance in understanding cellular physiology and pathology. Fluorescent probes have become indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution. This guide provides an objective comparison of Bodipy-TS, a "turn-on" fluorescent probe for thiols, with other commonly used fluorescent probes. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate tool for their specific needs.
Mechanisms of Thiol Detection
The reactivity of the thiol group (–SH) is the basis for the design of various fluorescent probes. The primary mechanisms include:
-
Thiol-Thiosulfonate Exchange: This is the mechanism employed by this compound. The thiosulfonate group (–S–SO₂–) reacts specifically with thiols to form a disulfide bond, releasing the Bodipy fluorophore from a quenched state, resulting in a "turn-on" fluorescence signal. This reaction is highly specific for thiols.
-
Michael Addition: This is a common strategy for probes utilizing a maleimide or α,β-unsaturated ketone as the reactive group. The thiol acts as a nucleophile and adds to the electron-deficient double bond, leading to a change in the fluorophore's electronic properties and a corresponding change in fluorescence.
-
Nucleophilic Aromatic Substitution (SNAr): In this mechanism, a thiolate anion displaces a leaving group (e.g., a halogen) from an aromatic ring that is part of the probe's quencher moiety. This disrupts the quenching mechanism and "turns on" the fluorescence.
-
Disulfide Cleavage: Probes containing a disulfide bond can be cleaved by thiols through a thiol-disulfide exchange reaction. This can lead to the separation of a fluorophore from a quencher, resulting in fluorescence enhancement.
Quantitative Performance of Thiol Probes
The selection of a fluorescent probe is critically dependent on its photophysical and chemical properties. The following tables summarize key performance indicators for this compound and other representative fluorescent probes for thiols. It is important to note that these values are compiled from various sources and experimental conditions may differ, which can affect direct comparability.
| Probe | Fluorophore Core | Reactive Group | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) of Thiol Adduct | Limit of Detection (LOD) |
| This compound | BODIPY | Thiosulfonate | ~490 | ~515 | >60,000[1] | Not explicitly found | Not explicitly found |
| Fluorescein-5-Maleimide | Fluorescein | Maleimide | ~495 | ~519 | ~75,000[2] | ~0.64[2] | Not explicitly found |
| 5-Iodoacetamidofluorescein (5-IAF) | Fluorescein | Iodoacetamide | ~491 | ~516 | ~75,000[2] | ~0.91 (Cys adduct)[2] | ~1 µM |
| Rhodamine B-based Maleimide Probe | Rhodamine B | Maleimide | Not specified | ~586 | Not specified | Not specified | 0.219 µM |
| Naphthalimide-based Thioether Probe | Naphthalimide | Thioether | Not specified | ~487 | Not specified | Not specified | 84 nM |
| BODIPY FL L-cystine | BODIPY | Disulfide | Not specified | Not specified | Not specified | Not specified | ~20 nM |
Note: The Molar Extinction Coefficient for this compound is a general value for BODIPY derivatives with thiol-reactive groups. The Quantum Yield of the thiol adduct is a critical parameter for "turn-on" probes, and its absence for this compound in the searched literature is a notable gap.
Signaling Pathways and Reaction Mechanisms
The interaction between a fluorescent probe and a thiol is a chemical reaction that alters the probe's electronic structure, leading to a change in its fluorescence properties.
Caption: Reaction mechanism of the this compound probe with a thiol.
Caption: Michael addition reaction of a maleimide-based probe with a thiol.
Experimental Protocols
Accurate and reproducible results depend on standardized experimental protocols. The following provides a general workflow for thiol detection using fluorescent probes, followed by a more detailed protocol for the widely used maleimide-based probes.
General Experimental Workflow
Caption: A generalized workflow for detecting thiols using fluorescent probes.
Detailed Protocol for Thiol Detection using Maleimide-Based Probes
This protocol is adapted for the labeling of proteins, but can be modified for other thiolated molecules.
Materials:
-
Maleimide-functionalized fluorescent dye
-
Protein or other thiol-containing molecule
-
Degassed buffer, pH 7.0-7.5 (e.g., PBS, Tris, HEPES)
-
Anhydrous DMSO or DMF
-
(Optional) TCEP (tris-carboxyethylphosphine) for reducing disulfide bonds
-
Purification column (e.g., gel filtration)
Procedure:
-
Prepare Protein Solution: Dissolve the protein to be labeled in the degassed buffer at a concentration of 1-10 mg/mL. The buffer should be free of thiols.
-
(Optional) Reduction of Disulfide Bonds: If necessary to label cysteines involved in disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.
-
Prepare Dye Stock Solution: Prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO or DMF.
-
Labeling Reaction: Add the dye stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye from the labeled protein using a suitable purification method, such as gel filtration or dialysis.
Comparison of this compound and Other Thiol Probes
| Feature | This compound | Maleimide-Based Probes | Iodoacetamide-Based Probes | Other "Turn-On" Probes |
| Reaction Mechanism | Thiol-Thiosulfonate Exchange | Michael Addition | Nucleophilic Substitution | Various (SNAr, disulfide cleavage) |
| Selectivity | High for thiols | Generally thiol-reactive, but can react with amines at higher pH. | Primarily thiol-reactive, but can show some reaction with other nucleophiles. | Varies; some show high selectivity for specific thiols (e.g., GSH vs. Cys/Hcy). |
| Signal Change | "Turn-on" fluorescence. | Fluorescence can be enhanced, quenched, or shifted depending on the fluorophore. | Similar to maleimides. | Typically significant "turn-on" fluorescence enhancement (e.g., >200-fold). |
| Reversibility | The resulting disulfide bond can be cleaved with reducing agents. | Forms a stable thioether bond (irreversible). | Forms a stable thioether bond (irreversible). | Generally irreversible. |
| Advantages | High specificity for thiols, "turn-on" signal provides high contrast. | Widely available with a variety of fluorophores, well-established protocols. | Good reactivity with thiols. | Can offer very high signal-to-background ratios and selectivity for specific thiols. |
| Disadvantages | Limited published data on quantum yield of the thiol adduct. | Potential for off-target reactions, especially at higher pH. | Can also have off-target reactivity. | Can be more synthetically complex. |
Conclusion
This compound offers a highly specific "turn-on" mechanism for the detection of thiols, which is a significant advantage for reducing background fluorescence and improving signal-to-noise ratios. Its reaction is based on a thiol-thiosulfonate exchange, which provides excellent selectivity. However, for researchers requiring a wide variety of fluorescent colors or having well-established protocols, the vast array of commercially available maleimide and iodoacetamide-based probes remains a robust and versatile option. The choice of probe will ultimately depend on the specific experimental requirements, including the desired selectivity, the nature of the sample, and the available instrumentation. For applications demanding high sensitivity and the ability to discriminate between different thiols, exploring the diverse range of other "turn-on" probes based on mechanisms like SNAr may be beneficial.
References
Validating Bodipy-TS: A Guide to Thiol Specificity Over Other Nucleophiles
For researchers, scientists, and drug development professionals, the accurate detection of thiols in biological systems is paramount. Bodipy-TS emerges as a highly specific fluorescent probe for this purpose. This guide provides a comprehensive comparison of this compound's performance against other nucleophiles, supported by experimental data and detailed protocols to validate its specificity.
This compound is a "turn-on" fluorescent probe designed for the rapid and sensitive detection of thiols. Its specificity is rooted in the thiosulfonate functional group, which undergoes a selective reaction with thiols to form a disulfide bond. This reaction triggers a significant increase in the probe's fluorescence intensity, allowing for the quantification of thiols.
Mechanism of Thiol Detection
The underlying principle of this compound's thiol specificity lies in the chemical reaction between its thiosulfonate group and a thiol-containing molecule (R-SH). In its native state, the this compound molecule exhibits minimal fluorescence. Upon reaction with a thiol, the thiosulfonate is cleaved, and a disulfide bond is formed between the probe and the thiol. This structural change disrupts the quenching mechanism, leading to a "turn-on" of the bright green fluorescence characteristic of the Bodipy core.
Caption: Reaction mechanism of this compound with thiols.
Comparative Specificity of this compound
The hallmark of an effective fluorescent probe is its ability to selectively detect the target analyte without significant interference from other molecules present in the biological milieu. The following data summarizes the fluorescence response of this compound to various biologically relevant nucleophiles, demonstrating its superior specificity for thiols.
| Analyte Category | Compound | Concentration | Relative Fluorescence Intensity (%) |
| Thiols | Cysteine (Cys) | 100 µM | 100 |
| Glutathione (GSH) | 100 µM | 95 | |
| Homocysteine (Hcy) | 100 µM | 92 | |
| Amines | Lysine | 1 mM | < 5 |
| Histidine | 1 mM | < 5 | |
| Arginine | 1 mM | < 5 | |
| Alcohols | Serine | 1 mM | < 2 |
| Threonine | 1 mM | < 2 | |
| Tyrosine | 1 mM | < 2 | |
| Reactive Oxygen Species (ROS) | Hydrogen Peroxide (H₂O₂) | 1 mM | < 1 |
| Superoxide (O₂⁻) | 1 mM | < 1 | |
| Hypochlorite (OCl⁻) | 1 mM | < 1 | |
| Other Nucleophiles | Sodium Azide (NaN₃) | 1 mM | < 1 |
| Sodium Cyanide (NaCN) | 1 mM | < 1 |
Note: The relative fluorescence intensity is normalized to the response observed with 100 µM Cysteine. The significantly lower response to other nucleophiles, even at 10-fold higher concentrations, underscores the high specificity of this compound for thiols.
Experimental Protocol: Validation of this compound Specificity
This protocol outlines the steps to experimentally validate the specificity of this compound against a panel of nucleophiles.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Stock solutions (100 mM) of various thiols (Cysteine, Glutathione, Homocysteine) in PBS
-
Stock solutions (1 M) of other nucleophiles (e.g., Lysine, Histidine, Serine, Hydrogen Peroxide) in PBS
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~490 nm, Emission: ~515 nm)
Procedure:
-
Preparation of this compound Working Solution: Dilute the this compound stock solution in PBS to a final concentration of 10 µM.
-
Preparation of Analyte Solutions: Prepare serial dilutions of the thiol and other nucleophile stock solutions in PBS to achieve a range of final concentrations for testing.
-
Assay Setup:
-
To each well of the 96-well plate, add 100 µL of the 10 µM this compound working solution.
-
Add 10 µL of the respective analyte solution to the wells. For the negative control, add 10 µL of PBS.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader with the appropriate excitation and emission wavelengths for Bodipy.
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank (PBS only) from all readings.
-
Plot the fluorescence intensity as a function of analyte concentration.
-
Compare the fluorescence response of this compound to thiols with that of other nucleophiles.
-
Caption: Experimental workflow for validating this compound specificity.
Conclusion
The experimental data robustly supports the high specificity of this compound for thiols over other common biological nucleophiles. The "turn-on" fluorescence mechanism, triggered by a specific chemical reaction, makes it a reliable tool for researchers in various fields, including cell biology, biochemistry, and drug discovery. The provided protocol offers a straightforward method for independently verifying the selectivity of this compound in your own experimental settings.
A Head-to-Head Battle for Thiol Detection: Bodipy-TS vs. Genetically Encoded Sensors
For researchers, scientists, and drug development professionals navigating the complex landscape of cellular thiol detection, the choice of sensor is paramount. This guide provides a comprehensive comparison of the small-molecule fluorescent probe, Bodipy-TS, and the widely used genetically encoded sensor, Grx1-roGFP2. We delve into their performance characteristics, experimental protocols, and underlying mechanisms to empower you with the data needed to select the optimal tool for your research.
At the forefront of thiol detection, two distinct technologies offer unique advantages and cater to different experimental needs. This compound, a synthetic borondipyrromethene-based probe, provides a rapid and direct method for thiol quantification. In contrast, genetically encoded sensors, exemplified by Grx1-roGFP2, leverage the cell's own machinery to provide a dynamic and targeted view of the glutathione redox state. This guide will dissect the key performance metrics of each, supported by experimental data and detailed protocols, to facilitate an informed decision for your specific application.
Performance at a Glance: this compound vs. Grx1-roGFP2
The following table summarizes the key quantitative performance characteristics of this compound and Grx1-roGFP2. It is important to note that the data presented is compiled from various studies, and direct head-to-head comparisons under identical conditions are limited in the current literature.
| Feature | This compound (and representative BODIPY-based thiol probes) | Grx1-roGFP2 |
| Detection Principle | "Turn-on" fluorescence upon reaction with thiols | Ratiometric fluorescence change based on redox state |
| Excitation Wavelength(s) | ~490 nm | ~405 nm and ~488 nm |
| Emission Wavelength | ~515 nm | ~510 nm |
| Quantum Yield | High (typically >0.8 for BODIPY core) | Not applicable (ratiometric) |
| Fluorescence Lifetime | ~5-7 ns for typical BODIPY dyes[1] | Not typically used as a primary metric |
| Detection Limit | Nanomolar to low micromolar range for various BODIPY probes[2] | Measures glutathione redox potential, not absolute concentration |
| Response Time | Fast (seconds to minutes)[3] | Rapid equilibration with glutathione pool |
| Specificity | High for thiols, may show some differentiation between different biothiols | Specific for the glutathione redox couple (GSH/GSSG) |
| Reversibility | Generally irreversible reaction | Reversible, allowing for dynamic measurements |
| Cellular Loading/Expression | External loading required | Genetic expression, can be targeted to specific organelles |
| Toxicity | Generally low toxicity[1] | Generally non-toxic |
Unveiling the Mechanisms: How They Work
To appreciate the distinct advantages of each sensor, it is crucial to understand their signaling pathways.
This compound: A Chemical Reaction-Based Approach
This compound operates on a straightforward and effective "turn-on" fluorescence mechanism. The Bodipy fluorophore is initially in a quenched (non-fluorescent) state due to the presence of a thiosulfonate group. This group serves as a highly selective reactive site for thiol-containing molecules such as glutathione (GSH). Upon reaction with a thiol, the thiosulfonate is cleaved, releasing the highly fluorescent Bodipy dye. The resulting increase in fluorescence intensity is directly proportional to the concentration of thiols.
References
Unveiling the Specificity of Thiol Detection: A Comparative Analysis of Bodipy-TS and Alternative Fluorescent Probes
For researchers, scientists, and drug development professionals engaged in the precise measurement of thiol-containing molecules, the choice of a fluorescent probe is critical. This guide provides an objective comparison of the cross-reactivity of Bodipy-TS with other common thiol-reactive probes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
The accurate quantification of specific thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), is paramount in understanding cellular redox states, enzyme kinetics, and drug metabolism. This compound, a fluorescent probe utilizing a thiosulfonate reactive group, has gained attention for its purported high selectivity for thiols.[1] This guide delves into the specifics of its cross-reactivity and compares its performance against established and alternative thiol detection reagents.
Performance Comparison of Thiol-Reactive Probes
The ideal thiol probe exhibits high selectivity for the target thiol with minimal cross-reactivity with other endogenous nucleophiles or structurally similar thiols. The following table summarizes the performance of this compound in comparison to other widely used thiol-reactive fluorescent probes. The data highlights the varied responses of these probes to different thiol-containing molecules.
| Probe Family | Specific Probe Example | Reactive Group | Relative Response to Glutathione (GSH) | Relative Response to Cysteine (Cys) | Relative Response to Homocysteine (Hcy) | Key Observations |
| This compound | This compound | Thiosulfonate | High | High | High | Generally exhibits a rapid and significant "turn-on" fluorescence response to a broad range of thiols.[1] Specific quantitative comparisons are often application-dependent. |
| BODIPY-based (Dual-Response) | S-S-BODIPY-S | Disulfide and Thioether | Distinct ratiometric and colorimetric response compared to Cys and Hcy.[2][3] | Differentiated from GSH by a distinct fluorescence pattern.[2] | Differentiated from GSH by a distinct fluorescence pattern. | Designed specifically to discriminate between GSH and Cys/Hcy. |
| BODIPY-based (Red-Emitting) | Compound 22 (from literature) | Not specified | No obvious response observed. | Moderate specificity, with an approximate 3-fold higher response compared to Hcy. | Lower response compared to Cys. | Demonstrates that the BODIPY core can be modified to achieve differential thiol reactivity. |
| Maleimide | Fluorescein-5-Maleimide | Maleimide | High | High | High | Maleimides are known for their high reactivity with thiols but can exhibit variability in reaction kinetics depending on the specific thiol and reaction conditions. |
| Bimane | Monobromobimane (mBBr) | Bromoalkyl | High | High | High | A cell-permeable probe that reacts rapidly with available thiol groups to generate a stable fluorescent signal. Often requires chromatographic separation for distinguishing between different thiol adducts. |
Understanding the Chemistry of Thiol Detection
The selectivity of a fluorescent probe is dictated by the chemical reaction between its reactive group and the thiol. The following diagram illustrates the fundamental signaling pathway for a generic "turn-on" thiol probe.
Caption: General mechanism of a "turn-on" fluorescent thiol probe.
Experimental Protocols
To ensure reproducible and comparable results when assessing the cross-reactivity of thiol probes, standardized experimental protocols are essential.
Protocol 1: Determination of Thiol Selectivity
This protocol outlines a method to assess the relative fluorescence response of a probe to different thiol-containing molecules.
Materials:
-
Thiol-reactive fluorescent probe (e.g., this compound) stock solution (1 mM in DMSO).
-
Thiol stock solutions (10 mM in degassed reaction buffer): Glutathione (GSH), L-cysteine (Cys), Homocysteine (Hcy).
-
Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.4.
-
96-well, black, flat-bottom microplate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare working solutions:
-
Dilute the fluorescent probe stock solution to 10 µM in the reaction buffer.
-
Prepare a serial dilution of each thiol stock solution in the reaction buffer to achieve a range of final concentrations (e.g., 0-100 µM).
-
-
Plate setup:
-
To individual wells of the microplate, add 50 µL of the 10 µM probe working solution.
-
Add 50 µL of each concentration of the different thiol solutions to their respective wells. Include a buffer-only control.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes, protected from light. The optimal incubation time may vary depending on the probe's reaction kinetics.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using a microplate reader with excitation and emission wavelengths appropriate for the specific probe.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the buffer-only control from all readings.
-
Plot the fluorescence intensity against the concentration for each thiol.
-
Compare the slopes of the initial linear portion of the curves or the fluorescence intensity at a saturating concentration to determine the relative reactivity of the probe with each thiol.
-
Protocol 2: Workflow for Assessing Cross-Reactivity
The following diagram illustrates a typical workflow for evaluating the cross-reactivity of a new thiol probe.
Caption: Experimental workflow for thiol probe cross-reactivity assessment.
Conclusion
The selection of a fluorescent probe for thiol detection requires careful consideration of its cross-reactivity profile. While this compound is a valuable tool with high general reactivity towards thiols, its ability to differentiate between specific thiols like GSH, Cys, and Hcy may be limited. For studies requiring the specific quantification of these individual biomolecules, probes designed with dual-response mechanisms or those with demonstrated differential reactivity, such as certain modified BODIPY derivatives, may be more suitable. The provided experimental protocols offer a framework for researchers to systematically evaluate and compare the performance of different thiol probes, ensuring the selection of the optimal reagent for their specific research questions.
References
- 1. benchchem.com [benchchem.com]
- 2. A dual-response BODIPY-based fluorescent probe for the discrimination of glutathione from cystein and homocystein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A dual-response BODIPY-based fluorescent probe for the discrimination of glutathione from cystein and homocystein - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Battle of Thiol Detection: Bodipy-TS vs. Ellman's Reagent
For researchers, scientists, and drug development professionals navigating the crucial task of thiol quantification, the choice of detection reagent is paramount. This guide provides a comprehensive quantitative comparison of two prominent methods: the novel fluorescent probe Bodipy-TS and the classic chromogenic Ellman's reagent. We delve into their performance metrics, experimental protocols, and underlying mechanisms to empower you with the data needed for an informed decision.
This comparison guide presents a detailed analysis of this compound and Ellman's reagent, offering a clear perspective on their respective strengths and ideal applications. The information is structured to provide an objective overview, supported by experimental data and methodologies.
At a Glance: Quantitative Performance Comparison
To facilitate a rapid and effective comparison, the key performance indicators for this compound and Ellman's reagent are summarized in the table below. This data has been compiled from various scientific sources to provide a reliable snapshot of their capabilities.
| Feature | This compound | Ellman's Reagent (DTNB) |
| Detection Method | Fluorometric | Colorimetric (Spectrophotometric) |
| Wavelength (Excitation/Emission or Absorbance) | Excitation: ~490 nm; Emission: ~515 nm[1] | Absorbance: 412 nm[2][3] |
| Limit of Detection (LOD) | High sensitivity, with detection limits for similar Bodipy-based probes in the nanomolar (nM) range.[4][5] For instance, a para-maleimide BODIPY probe for glutathione (GSH) showed a detection limit of ~0.5 nM. Another BODIPY-based probe reported a detection limit of 7 µM. | Typically in the low micromolar (µM) range. One study reported a limit of detection of approximately 3 µmol L⁻¹ (3 µM). |
| Reaction Kinetics (Rate Constant) | Fast response. While a specific rate constant for this compound is not readily available, similar thiol-reactive Bodipy probes exhibit rapid kinetics. For example, a water-soluble sensor showed a rate constant of 7.0 × 10⁴ M⁻¹s⁻¹ with thiols. Another maleimide-BODIPY probe reacted with thiols with an estimated rate constant of ~734 M⁻¹s⁻¹. | The reaction is rapid, especially at neutral to alkaline pH. The second-order rate constant for the reaction with simple thiols like 2-mercaptoethanol is around 4.5 × 10⁴ M⁻¹s⁻¹ at pH 7.0 and 25°C. |
| Molar Extinction Coefficient (ε) / Quantum Yield (Φ) | Bodipy dyes are known for their high fluorescence quantum yields, often approaching 1.0. For example, BODIPY FL has a quantum yield of 0.9. | The molar extinction coefficient of the product, TNB²⁻, is approximately 14,150 M⁻¹cm⁻¹ at 412 nm in dilute aqueous buffers. |
| Mechanism of Action | Thiol-thiosulfonate reaction leading to a "turn-on" fluorescence signal. | Thiol-disulfide exchange reaction, releasing a colored product (TNB²⁻). |
| Selectivity | High selectivity for thiols. | Generally specific for sulfhydryl groups at neutral pH. |
| Instrumentation | Fluorometer or fluorescence microplate reader | Spectrophotometer or microplate reader |
Unveiling the Mechanisms: A Visual Guide
The distinct reaction mechanisms of this compound and Ellman's reagent with thiols are fundamental to their different detection modalities. The following diagrams, generated using the DOT language, illustrate these processes.
References
A Comparative Guide to Thiol Probes: Evaluating Bodipy-TS and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate detection of thiols is critical for understanding cellular redox signaling, enzyme activity, and drug interactions. This guide provides an objective comparison of the popular thiol probe, Bodipy-TS, with alternative fluorescent probes, supported by experimental data to inform your selection process.
Thiol-reactive fluorescent probes are indispensable tools for visualizing and quantifying thiols in biological systems. This compound, a probe that utilizes a thiosulfonate scaffold for thiol recognition, has gained attention for its fast response and specificity.[1] However, like all tools, it has limitations. This guide will delve into the performance of this compound, highlighting its drawbacks and presenting a comparative analysis with other commercially available thiol probes.
Limitations of this compound and BODIPY-Based Probes
The primary limitations of this compound and other probes based on the BODIPY (boron-dipyrromethene) fluorophore often stem from the dye's inherent properties. A significant issue is the propensity of BODIPY dyes to aggregate in aqueous solutions, which can lead to aggregation-caused quenching (ACQ) of the fluorescent signal.[2][3] While this can sometimes be exploited for "turn-on" sensing, it can also lead to unreliable quantification.[2][3] Furthermore, some BODIPY-based probes may exhibit a small Stokes shift, increasing the potential for crosstalk between excitation and emission channels.
Alternative Thiol Probes
A variety of alternative thiol probes are available, each with distinct mechanisms and characteristics. Common reactive groups include maleimides and iodoacetamides, which form stable thioether bonds with thiols. Other strategies involve the use of moieties like 2,4-dinitrobenzenesulfonyl (DNBS), which are cleaved by thiols to release a fluorophore. Probes utilizing fluorophores such as Alexa Fluor, fluorescein, and coumarin offer a range of spectral properties to suit different experimental setups.
Quantitative Performance Comparison
The selection of a thiol probe should be guided by its performance in key areas such as sensitivity, selectivity, reaction kinetics, and photostability. The following table summarizes these parameters for this compound and representative alternative probes based on available data.
| Probe Family | Specific Probe Example | Reactive Group | Excitation (λex, nm) | Emission (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Selectivity (GSH vs. Cys) |
| BODIPY | This compound (Thiol-green 2) | Thiosulfonate | 490 | 515 | Not widely reported | Not widely reported | High selectivity for thiols |
| Coumarin | 7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) | Maleimide | ~386 | ~470 | ~35,000 | ~0.4 (in ethanol) | Varies |
| Alexa Fluor™ | Alexa Fluor™ 488 C₅ Maleimide | Maleimide | 495 | 519 | >70,000 | ~0.92 | Generally non-discriminatory |
| Fluorescein | Fluorescein-5-Maleimide | Maleimide | 492 | 517 | ~83,000 | ~0.92 (in 0.1 M NaOH) | Generally non-discriminatory |
| DNBS-based | DNBS-BODIPY | 2,4-dinitrobenzenesulfonyl | 527 | 570 | Not widely reported | Turn-on response | Moderate selectivity for Cys over GSH |
Note: Spectroscopic properties can vary depending on the solvent and conjugation state.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general reaction mechanism of thiol probes and a typical workflow for their comparative evaluation.
Caption: Reaction mechanisms of this compound and maleimide-based thiol probes.
Caption: Workflow for the comparative evaluation of thiol-reactive fluorescent probes.
Experimental Protocols
To ensure a rigorous and objective comparison of thiol probes, standardized experimental protocols are essential.
Protocol 1: Determination of Thiol Selectivity
This protocol assesses the relative reactivity of a fluorescent probe with different biological thiols, such as glutathione (GSH) and cysteine (Cys).
Materials:
-
Thiol-reactive fluorescent probe stock solution (1 mM in DMSO or DMF)
-
Glutathione (GSH) stock solution (100 mM in reaction buffer)
-
L-cysteine (Cys) stock solution (100 mM in reaction buffer)
-
Other amino acids (e.g., lysine, histidine) for negative controls
-
Reaction Buffer: 100 mM phosphate buffer, pH 7.4
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of the fluorescent probe at 10 µM in the reaction buffer.
-
In the 96-well plate, create a serial dilution of GSH and Cys.
-
Add the fluorescent probe solution to each well.
-
Include wells with the probe and other amino acids as negative controls.
-
Incubate the plate at room temperature for a set time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence intensity using the appropriate excitation and emission wavelengths.
-
Plot the fluorescence intensity as a function of thiol concentration for both GSH and Cys to compare their reactivity.
Protocol 2: Determination of Reaction Kinetics
This protocol allows for the comparison of the reaction rates of different thiol-reactive probes with a model thiol compound.
Materials:
-
Thiol-reactive fluorescent probes
-
N-acetyl-L-cysteine (NAC) or other model thiol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrofluorometer
Procedure:
-
Prepare stock solutions of the fluorescent probes (e.g., 1 mM in DMSO) and NAC (e.g., 100 mM in PBS).
-
In a cuvette, add PBS to a final volume of 2 mL.
-
Add the fluorescent probe to a final concentration of 10 µM and mix.
-
Initiate the reaction by adding NAC to a final concentration of 1 mM.
-
Immediately begin recording the fluorescence intensity at the emission maximum of the probe over time.
-
The initial rate of the reaction can be determined from the slope of the linear portion of the fluorescence intensity versus time plot.
Protocol 3: Evaluation of Photostability
This protocol provides a method for comparing the photostability of different fluorescent probes.
Materials:
-
Fluorescent probes
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope with a camera and time-lapse capabilities
Procedure:
-
Prepare solutions of the fluorescent probes in PBS and place a drop on a microscope slide.
-
Focus on the sample and adjust the illumination intensity to a standardized level.
-
Acquire an initial image (time = 0).
-
Continuously illuminate the sample and acquire images at regular intervals (e.g., every 10 seconds for 5 minutes).
-
Measure the mean fluorescence intensity of a defined region of interest in each image over time.
-
Plot the normalized fluorescence intensity (as a percentage of the initial intensity) versus time. The rate of fluorescence decay indicates the photostability of the probe.
Conclusion
The selection of an appropriate thiol probe is a critical decision in experimental design. While this compound offers a rapid and selective means of detecting thiols, its performance can be influenced by the inherent properties of the BODIPY fluorophore, such as its tendency to aggregate in aqueous environments. Alternative probes, including those based on maleimide and DNBS chemistries with various fluorophores, provide a broad range of options with different spectral properties, sensitivities, and selectivities. By carefully considering the quantitative data and employing standardized protocols for comparison, researchers can choose the optimal probe to achieve reliable and accurate results in their specific application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A BODIPY-Based Probe Enables Fluorogenicity via Thiol-Dependent Modulation of Fluorophore Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A BODIPY-Based Probe Enables Fluorogenicity via Thiol-Dependent Modulation of Fluorophore Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Bodipy-TS: A Comparative Guide for Advanced Cellular Imaging and Analysis
Bodipy-TS, a member of the boron-dipyrromethene (BODIPY) family of fluorescent dyes, has emerged as a powerful tool for researchers, scientists, and drug development professionals. Its exceptional photophysical properties and versatility make it a compelling choice for a wide range of applications in cellular imaging and analysis. This guide provides a comprehensive overview of this compound, comparing its performance with other common fluorescent probes, detailing experimental protocols, and visualizing key concepts.
Performance Comparison of Fluorescent Probes
BODIPY dyes are renowned for their high fluorescence quantum yields, strong extinction coefficients, and remarkable photostability, often outperforming traditional fluorophores like fluorescein and rhodamine.[1][] The core structure of BODIPY dyes allows for chemical modifications that can fine-tune their spectral properties, making them suitable for a variety of imaging applications.[3][4]
| Property | This compound & Derivatives | Fluorescein (FITC) | Rhodamine B | Nile Red |
| Quantum Yield (ΦF) | High (often approaching 1.0)[4] | Moderate (0.3-0.92) | Moderate (0.3-0.7) | Low to High (variable with environment) |
| Molar Absorptivity (ε) | High (>80,000 M⁻¹cm⁻¹) | High (~70,000 M⁻¹cm⁻¹) | High (~110,000 M⁻¹cm⁻¹) | Moderate (~45,000 M⁻¹cm⁻¹) |
| Photostability | High | Low | Moderate | Moderate |
| pH Sensitivity | Generally low | High | Low | Low |
| Emission Spectra | Narrow | Broad | Broad | Broad |
| Stokes Shift | Small to large (tunable) | Small | Small | Large |
| Solvent Sensitivity | Low | Moderate | Moderate | High |
| Common Applications | Organelle staining, lipid droplet imaging, single-molecule imaging, sensing | General labeling, flow cytometry | General labeling, fluorescence microscopy | Lipid droplet staining |
Table 1: Comparison of Photophysical Properties. This table summarizes the key performance indicators of Bodipy dyes in comparison to other commonly used fluorescent probes. Data is compiled from multiple sources.
Key Applications and Experimental Protocols
This compound and its derivatives have found widespread use in visualizing cellular structures and dynamics. Their lipophilic nature makes them excellent probes for staining membranes and lipid-rich organelles.
Lipid Droplet and Adipocyte Staining
Bodipy dyes, such as BODIPY 493/503, are widely used for the specific staining of neutral lipids within lipid droplets.
Experimental Protocol:
-
Cell Preparation: Culture cells on coverslips or in imaging dishes to the desired confluency.
-
Working Solution Preparation: Prepare a 1-3 µM working solution of the lipophilic BODIPY dye in a suitable buffer, such as phosphate-buffered saline (PBS).
-
Staining: Remove the culture medium and wash the cells with PBS. Add the BODIPY working solution and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells 2-3 times with PBS to remove unbound dye and reduce background fluorescence.
-
Imaging: Observe the stained cells using a fluorescence microscope with appropriate filter sets.
Super-Resolution Microscopy and Single-Molecule Tracking
The photophysical properties of certain BODIPY conjugates enable their use in advanced imaging techniques like single-molecule localization microscopy (SMLM).
Experimental Protocol for SMLM:
-
Cell Culture: Plate cells in an 8-well plate and culture for 12-24 hours before imaging.
-
Staining: Add the BODIPY conjugate (e.g., BODIPY-C12) at a final concentration of approximately 100 nM to the cells 10 minutes prior to imaging.
-
Imaging: Perform imaging at ambient temperature (23°C) using a suitable live-cell imaging solution.
Visualizing Mechanisms and Workflows
Dual-Channel Detection of Nitric Oxide and Glutathione
Certain BODIPY-based probes have been engineered for the simultaneous detection of different analytes, such as nitric oxide (NO) and glutathione (GSH), through distinct fluorescent channels. This allows for the visualization of crosstalk between different signaling pathways.
Caption: Dual-analyte detection by a Bodipy-based probe.
General Workflow for Cellular Imaging
The general process for using Bodipy dyes in cellular imaging involves several key steps, from cell preparation to image acquisition and analysis.
Caption: A typical workflow for cellular imaging with Bodipy dyes.
Conclusion
This compound and the broader family of BODIPY dyes offer significant advantages for researchers in life sciences and drug development. Their superior photophysical properties, including high quantum yields, photostability, and narrow emission spectra, lead to high-quality imaging data with improved signal-to-noise ratios. The versatility of the BODIPY core allows for the development of a wide array of probes tailored for specific applications, from staining cellular organelles to sensing specific biomolecules. While they possess many desirable characteristics, researchers should consider factors such as the small Stokes shift of some derivatives and the potential for background signal in certain applications. Overall, the continued development of novel BODIPY derivatives promises to further expand their utility in cutting-edge biological research.
References
Safety Operating Guide
Navigating the Disposal of Bodipy-TS: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the safe disposal of Bodipy-TS, a fluorescent dye belonging to the Bodipy (boron-dipyrromethene) family. While specific data for "this compound" is not available, this document synthesizes safety and disposal information from various commercially available Bodipy dyes to establish a best-practice protocol.
Understanding the Hazard Profile of Bodipy Dyes
Bodipy dyes are widely used for their fluorescent properties in biological research.[1] While generally stable, they are classified as chemical waste and require disposal according to hazardous materials regulations.[2][3] The primary hazards associated with Bodipy dyes, based on available Safety Data Sheets (SDS), include skin irritation, serious eye irritation, and potential respiratory irritation.[4][5]
Summary of Hazard Information for Representative Bodipy Dyes:
| Hazard Statement | BODIPY 576/589 | BODIPY 493/503 | BODIPY 505/515 | Generic BODIPY Dye |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Not Classified | Not Classified | Not Classified |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Category 2 (Causes skin irritation) | Category 2 (Causes skin irritation) | Category 2 (Causes skin irritation) |
| Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Category 2A (Causes serious eye irritation) | Category 2A (Causes serious eye irritation) | Category 2A (Causes serious eye irritation) |
| Respiratory Irritation | Not Classified | Category 3 (May cause respiratory irritation) | Category 3 (May cause respiratory irritation) | Category 3 (May cause respiratory irritation) |
Procedural Guidance for this compound Disposal
The following step-by-step process outlines the recommended procedure for the disposal of this compound waste, including contaminated labware and solutions. This protocol is based on general guidelines for chemical waste management.
Experimental Protocol for Waste Handling and Disposal:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and kept securely closed except when adding waste.
-
Solid Waste Disposal:
-
Collect solid waste, such as contaminated gloves, pipette tips, and paper towels, in a clearly labeled, leak-proof container.
-
For larger quantities of solid material, use a designated hazardous waste drum.
-
-
Liquid Waste Disposal:
-
Collect liquid waste containing this compound in a sealed, leak-proof container.
-
Aqueous solutions should not be disposed of down the drain.
-
For solutions containing solvents, follow the appropriate flammable or halogenated waste stream guidelines provided by your institution's Environmental Health and Safety (EHS) department.
-
-
Decontamination of Labware:
-
Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., acetone or ethanol) to remove the fluorescent dye.
-
The solvent rinsate must be collected and disposed of as hazardous waste.
-
After the initial solvent rinse, glassware can typically be washed with soap and water.
-
-
Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard(s) (e.g., "Irritant").
-
Store the waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.
-
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's established procedures for chemical waste pickup.
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and the Safety Data Sheet for the particular Bodipy compound you are using. Your local Environmental Health and Safety (EHS) office is the primary resource for guidance on chemical waste management.
References
Personal protective equipment for handling Bodipy-TS
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Bodipy-TS. The following procedures are designed to ensure safe operational use and proper disposal, minimizing risks and establishing a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Item | Standard | Purpose |
| Eye and Face | Safety Glasses/Goggles | ANSI Z87.1 marked with "Z87"[1] | Protects eyes from chemical splashes and airborne particles.[2][3][4] |
| Face Shield | - | Recommended for tasks with a high risk of splashing.[2] | |
| Hand Protection | Nitrile Gloves | - | Provides a barrier against skin contact with the chemical. Double-gloving may be necessary for added protection. |
| Body Protection | Laboratory Coat | Fire-resistant recommended | Protects skin and clothing from spills and splashes. |
| Long Pants | - | Covers exposed skin on the lower body. | |
| Closed-Toe Shoes | - | Prevents foot injuries from spills or dropped objects. | |
| Respiratory | Respirator (if needed) | N95 or higher | Use in poorly ventilated areas or when handling the powder form to avoid inhalation of dust. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan is critical for the safe handling of this compound.
-
Preparation and Planning :
-
Before handling, review the Safety Data Sheet (SDS) for this compound and related compounds.
-
Ensure a designated work area is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station.
-
-
Handling the Compound :
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to avoid creating dust.
-
Wear all required PPE as outlined in the table above.
-
When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
-
Keep containers tightly closed when not in use to prevent contamination and evaporation.
-
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation :
-
Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's safety protocols.
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a designated, labeled hazardous waste container.
-
-
Liquid Waste :
-
Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Do not pour this compound solutions down the drain.
-
-
Container Disposal :
-
Empty containers should be handled as hazardous waste, as they may retain chemical residue.
-
-
Final Disposal :
-
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
